Anti-Influenza agent 4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N2O5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-9-7-14(8-10-16)19(22)21-15-4-2-6-18(12-15)27(23,24)20-13-17-5-3-11-26-17/h2-12,20H,13H2,1H3,(H,21,22) |
InChI Key |
HBZICUMXNDTDSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CO3 |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Baloxavir Marboxil, a First-in-Class Anti-Influenza Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Baloxavir marboxil is a novel, single-dose oral antiviral agent that has demonstrated significant efficacy against both influenza A and B viruses.[1][2] It functions as a prodrug, rapidly converted in vivo to its active metabolite, baloxavir acid.[3][4] The unique mechanism of action of baloxavir acid involves the potent and selective inhibition of the cap-dependent endonuclease, an essential enzyme in the influenza virus replication cycle.[1][3][5] This inhibition effectively terminates viral gene transcription and protein synthesis, leading to a rapid reduction in viral load.[1] This document provides an in-depth overview of the molecular mechanism, quantitative efficacy, and key experimental methodologies used to characterize this anti-influenza agent.
Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). This complex is responsible for both transcription and replication of the viral RNA genome within the host cell nucleus.
A critical step in influenza virus transcription is a process known as "cap-snatching".[4] The PB2 subunit of the viral polymerase binds to the 5' cap of host cell pre-messenger RNAs (pre-mRNAs). Following this binding, the endonuclease activity, located in the PA subunit, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[2] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit's polymerase activity.[3] This process allows the virus to hijack the host's translational machinery for the production of viral proteins.
Baloxavir acid, the active form of baloxavir marboxil, specifically targets and inhibits the endonuclease activity of the PA subunit.[3][5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription.[4] This abrupt halt in viral mRNA synthesis leads to a potent suppression of viral replication.[6][7]
Signaling Pathway and Point of Intervention
The following diagram illustrates the influenza virus replication cycle, with a specific focus on the cap-snatching mechanism and the inhibitory action of baloxavir acid.
Caption: Mechanism of action of Baloxavir Acid in the host cell nucleus.
Quantitative Data on Efficacy
The in vitro potency of baloxavir acid has been evaluated against a wide range of influenza viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.
Table 1: In Vitro Activity of Baloxavir Acid Against Influenza A and B Viruses
| Virus Subtype/Lineage | IC50 Range (nM) in PA Endonuclease Assay | Median IC50 (nM) in Cell-Based Assays |
| Influenza A | ||
| A(H1N1)pdm09 | 1.4 - 3.1[3][8] | 0.28[3] |
| A(H3N2) | 1.4 - 3.1[3][8] | 0.16[3] |
| Influenza B | ||
| B/Victoria | 4.5 - 8.9[3][8] | 3.42[3] |
| B/Yamagata | 4.5 - 8.9[3][8] | 2.43[3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower values indicate greater potency.
Table 2: Impact of Resistance-Associated Substitutions on Baloxavir Susceptibility
Treatment with baloxavir marboxil can lead to the emergence of amino acid substitutions in the PA protein, most notably at position 38 (I38T/F/M/L).[9] These substitutions can reduce the susceptibility of the virus to the drug.
| Virus and Substitution | Fold-Change in EC50/IC50 vs. Wild-Type |
| Influenza A | |
| A(H1N1) with PA-I38T | 30- to 50-fold increase[9] |
| A(H1N1) with PA-I38L | 15.3-fold increase |
| A(H1N1) with PA-E199D | 5.4-fold increase |
| A(H3N2) with PA-I38T | 41-fold increase |
| Influenza B | |
| B/Victoria with PA-I38T | 7- to 13.7-fold increase[9][10] |
EC50 values represent the concentration of the drug required to reduce viral replication by 50% in cell culture.
Key Experimental Protocols
The characterization of baloxavir marboxil's mechanism of action relies on several key in vitro and in vivo experimental assays.
Cap-Dependent Endonuclease Activity Assay
This biochemical assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA subunit.
-
Objective: To determine the IC50 value of the compound against the target enzyme.
-
Methodology:
-
Recombinant Protein Expression: The N-terminal domain of the influenza PA subunit (PA-Nter), which contains the endonuclease active site, is expressed and purified.
-
Substrate Preparation: A synthetic, single-stranded RNA oligonucleotide labeled with a fluorophore at one end and a quencher at the other is used as a substrate. Alternatively, a radioactively labeled capped RNA fragment can be used.
-
Enzymatic Reaction: The purified PA-Nter is incubated with the substrate in the presence of divalent cations (typically MnCl2), which are essential for endonuclease activity.
-
Inhibitor Addition: Serial dilutions of baloxavir acid are added to the reaction mixtures.
-
Detection: Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. If a radiolabeled substrate is used, the cleavage products are separated by gel electrophoresis and quantified.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Plaque Reduction Assay
This cell-based assay is a gold standard for evaluating the ability of an antiviral compound to inhibit the replication and spread of infectious virus particles.
-
Objective: To determine the EC50 value of the compound in a cell culture model.
-
Methodology:
-
Cell Culture: Confluent monolayers of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, are prepared in multi-well plates.
-
Virus Infection: Cells are infected with a known amount of influenza virus for a short period to allow for viral entry.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of baloxavir acid. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized zones of cell death known as plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to untreated controls.
-
Experimental Workflow for Antiviral Efficacy Testing
The following diagram outlines a typical workflow for assessing a novel anti-influenza agent like baloxavir marboxil.
Caption: A generalized workflow for the preclinical and clinical evaluation of an anti-influenza agent.
Conclusion
Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that is distinct from neuraminidase inhibitors. By targeting the highly conserved cap-dependent endonuclease of the viral polymerase, baloxavir acid effectively and rapidly shuts down viral replication. The comprehensive in vitro and in vivo data underscore its potency against a broad range of influenza viruses. Understanding this mechanism is crucial for ongoing research into influenza virology, the development of next-generation antivirals, and the management of potential resistance.
References
- 1. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Studies - IITRI [iitri.org]
- 7. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs [mdpi.com]
- 8. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anti-Influenza Agent: Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil, marketed under the brand name Xofluza, represents a first-in-class antiviral agent for the treatment of acute uncomplicated influenza A and B infections.[1] Its novel mechanism of action, targeting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, distinguishes it from neuraminidase inhibitors.[2][3] This document provides a comprehensive technical overview of baloxavir marboxil, including its chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, baloxavir acid.[3]
Chemical Name: ({(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[4]oxazino[3,4-c]pyrido[2,1-f][1][4]triazin-7-yl}oxy)methyl methyl carbonate.
Image of the chemical structure of Baloxavir marboxil.
Table 1: Physicochemical Properties of Baloxavir Marboxil
| Property | Value | Reference(s) |
| Molecular Formula | C27H23F2N3O7S | [1] |
| Molecular Weight | 571.55 g/mol | [5] |
| CAS Number | 1985606-14-1 | [1] |
| Appearance | White to light yellow granules or crystalline solid | [6][7] |
| Solubility | Practically insoluble in water; slightly soluble in methanol and ethanol; soluble in acetonitrile; freely soluble in dimethylsulfoxide (DMSO). | [7] |
| Partition Coefficient (log P) | 2.26 | [7] |
| Melting Point | Not explicitly stated in the provided results. |
Pharmacological and Pharmacokinetic Properties
Baloxavir marboxil demonstrates potent antiviral activity against a broad range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[3]
Table 2: Pharmacological Properties of Baloxavir Acid (Active Metabolite)
| Parameter | Virus Type/Subtype | Value | Reference(s) |
| IC50 (PA Endonuclease Assay) | Influenza A viruses | 1.4 - 3.1 nM | [1] |
| Influenza B viruses | 4.5 - 8.9 nM | [1] | |
| EC50 (Antiviral Activity) | Influenza A(H1N1)pdm09 | Median: 0.28 nM | [1] |
| Influenza A(H3N2) | Median: 0.16 nM | [1] | |
| Influenza B (Victoria) | Median: 3.42 nM | [1] | |
| Influenza B (Yamagata) | Median: 2.43 nM | [1] |
Table 3: Pharmacokinetic Parameters of Baloxavir Acid in Adults (40 mg dose)
| Parameter | Value | Reference(s) |
| Cmax (Peak Plasma Concentration) | 68.9 ng/mL | [1] |
| AUC (Area Under the Curve) | 5520 ng·hr/mL | [1] |
| Tmax (Time to Peak Concentration) | ~4 hours | [1] |
| Protein Binding | 92.9 - 93.9% | [1] |
| Elimination Half-life | 79.1 hours | [8] |
Mechanism of Action
Baloxavir marboxil is a selective inhibitor of the influenza virus cap-dependent endonuclease.[9] The viral RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is essential for viral transcription. The PB2 subunit binds to the 5' cap of host pre-mRNAs, allowing the PA subunit's endonuclease domain to cleave the host mRNA, a process known as "cap-snatching."[10] This "snatched" capped RNA fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNAs. Baloxavir acid, the active metabolite of baloxavir marboxil, binds to the active site of the PA endonuclease, preventing this cap-snatching process and thereby inhibiting viral gene transcription and replication.[2][8]
Experimental Protocols
The antiviral activity of baloxavir marboxil and its active metabolite is typically evaluated using cell-based assays that measure the inhibition of viral replication.
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of the antiviral agent.
Methodology:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Madin-Darby canine kidney (MDCK) cells) are prepared in multi-well plates.[11]
-
Virus Infection: Cells are infected with a known titer of influenza virus (e.g., 100 TCID50/well) and incubated for 1 hour to allow for viral adsorption.[11]
-
Compound Treatment: The virus inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of baloxavir acid or a vehicle control is added to the wells.[11]
-
Incubation: The plates are incubated at 35°C in a 5% CO2 environment for 24-72 hours to allow for viral replication.[11]
-
Virus Quantification: The culture supernatants are collected, and the viral titer is determined using a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cells.[11]
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the viral yield by 50% compared to the vehicle control, is calculated.
Plaque Reduction Assay
This assay measures the inhibition of virus-induced plaque formation in a cell monolayer.
Methodology:
-
Cell Culture and Infection: Similar to the virus yield reduction assay, a confluent monolayer of cells is infected with influenza virus.
-
Agarose Overlay: After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) mixed with different concentrations of the test compound.
-
Incubation: The plates are incubated until visible plaques (zones of cell death) are formed.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number and size of plaques are counted, and the IC50 value, the concentration of the compound that reduces the plaque number by 50%, is determined.[12]
Conclusion
Baloxavir marboxil is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease, offering a valuable therapeutic alternative with a distinct mechanism of action from existing antiviral agents. Its single-dose oral administration and rapid reduction of viral load are significant clinical advantages. The experimental protocols described herein provide a framework for the continued evaluation of baloxavir marboxil and the development of next-generation endonuclease inhibitors.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics, safety, and simulated efficacy of an influenza treatment, baloxavir marboxil, in Chinese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid pyrosequencing assay for the molecular detection of influenza viruses with reduced baloxavir susceptibility due to PA/I38X amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Pharmacokinetics-Time to Alleviation of Symptoms Model to Support Extrapolation of Baloxavir Marboxil Clinical Efficacy in Different Ethnic Groups with Influenza A or B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. kansensho.or.jp [kansensho.or.jp]
Unraveling the Profile of Anti-Influenza Agent 4: A Potent Inhibitor of Influenza A Virus
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the available data on "Anti-Influenza agent 4," a potent and selective inhibitor of the influenza A virus. While detailed experimental protocols and the specific mechanism of action remain proprietary, this document synthesizes the current publicly accessible information regarding its chemical identity and in vitro efficacy against influenza A/H1N1.
Chemical Identity
"this compound" is chemically identified as N-(3-(N-(Furan-2-ylmethyl)sulfamoyl)phenyl)-4-methoxybenzamide . Its key identifiers are:
-
CAS Number: 522625-85-0
-
Molecular Formula: C₁₉H₁₈N₂O₅S
In Vitro Activity Against Influenza A Virus
"this compound" has demonstrated significant potency against specific strains of influenza A virus. The available quantitative data from in vitro studies are summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Influenza A Strain | Value | Reference |
| EC₅₀ | A/Roma | 150 nM | [1][2] |
| A/Parma | 62 nM | [1][2] | |
| IC₅₀ (Hemolytic Inhibition) | A/Roma | 244 nM | [1] |
| A/Parma | 230.7 nM | [1] |
EC₅₀ (Half-maximal Effective Concentration): Indicates the concentration of the agent that inhibits 50% of the viral replication. IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration required to inhibit 50% of the hemolytic activity induced by the virus.
Experimental Protocols and Mechanism of Action
Detailed experimental protocols for the synthesis and evaluation of N-(3-(N-(Furan-2-ylmethyl)sulfamoyl)phenyl)-4-methoxybenzamide are not publicly available in the reviewed scientific literature. The compound is primarily listed by commercial chemical suppliers, suggesting its development may be proprietary. Information regarding its specific molecular target and the signaling pathways it may modulate to exert its anti-influenza activity has not been disclosed in accessible publications.
Due to the absence of this detailed information, diagrams of experimental workflows and signaling pathways cannot be generated at this time.
Summary and Future Directions
"this compound," or N-(3-(N-(Furan-2-ylmethyl)sulfamoyl)phenyl)-4-methoxybenzamide, presents as a potent in vitro inhibitor of influenza A virus strains. The low nanomolar EC₅₀ values against the A/Roma and A/Parma strains highlight its potential as a lead compound for further anti-influenza drug development.
However, the lack of publicly available data on its synthesis, detailed experimental evaluation, and mechanism of action presents a significant gap in a comprehensive understanding of this agent. Further research and disclosure of this information are necessary to fully elucidate its therapeutic potential and to advance its development as a clinical candidate for the treatment of influenza A/H1N1 infections. Researchers interested in this compound are encouraged to consult the commercial suppliers for any available technical data sheets or to initiate independent studies to characterize its properties further.
References
Technical Whitepaper: In Vitro Activity of Anti-Influenza Agent 4 Against Influenza A/H3N2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro antiviral activity of a novel small molecule, designated Anti-Influenza agent 4, against influenza A/H3N2. Initially identified for its potent inhibition of H1N1 subtypes, subsequent research has demonstrated its efficacy against the clinically significant H3N2 subtype. This agent, also referred to as compound 5 or hit 1 in foundational research, targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. By inhibiting HA-mediated membrane fusion, this compound presents a promising mechanism of action for antiviral intervention. This guide synthesizes the available quantitative data, details the experimental methodologies used to determine its bioactivity, and provides visual representations of its mechanism and experimental workflows.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against different influenza A virus strains, including the H3N2 subtype.
Table 1: Antiviral Activity of this compound Against Various Influenza A Strains
| Virus Strain | Assay Type | Parameter | Value (nM) | Reference |
| A/H3N2 | Hemagglutination Inhibition (HI) | IC50 | Sub-micromolar | [1] |
| A/Parma/H1N1 | Cytopathic Effect (CPE) Inhibition | EC50 | 62 ± 0.02 | [1] |
| A/Roma/H1N1 | Cytopathic Effect (CPE) Inhibition | EC50 | 150 ± 0.07 | [1] |
Table 2: Hemolysis Inhibition Activity of this compound
| Virus Strain | Assay Type | Parameter | Value (nM) | Reference |
| A/Parma/H1N1 | Hemolysis Inhibition | IC50 | 230.7 | [1] |
| A/Roma/H1N1 | Hemolysis Inhibition | IC50 | 244 | [1] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| MDCK | MTT Assay | CC50 | >500 | [1] |
Mechanism of Action: Hemagglutinin-Mediated Fusion Inhibition
This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein. HA is a trimeric glycoprotein on the surface of the virus that is responsible for binding to sialic acid receptors on host cells and subsequently mediating the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm.
The proposed mechanism of action involves the binding of this compound to the stem region of the HA protein. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes that are necessary for membrane fusion within the acidic environment of the endosome. By inhibiting this conformational rearrangement, the agent effectively blocks viral entry and subsequent replication.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of this compound.
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used for all antiviral and cytotoxicity assays. These cells are a standard model for influenza virus research due to their susceptibility to infection.
-
Virus Strains: Influenza A/H3N2, A/Parma/H1N1, and A/Roma/H1N1 strains were propagated in MDCK cells. Viral titers were determined by standard plaque assay or hemagglutination assay.
Antiviral Activity Assays
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Figure 2. Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
-
Cell Seeding: MDCK cells are seeded into 96-well microplates and incubated until a confluent monolayer is formed.
-
Compound Addition: The growth medium is removed, and serial dilutions of this compound in infection medium (e.g., DMEM with 0.2% BSA and 1 µg/ml TPCK-trypsin) are added to the wells.
-
Virus Infection: A standardized amount of influenza A virus (e.g., 100 TCID50) is added to each well, except for the cell control wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours, or until the virus control wells show significant CPE.
-
Viability Assessment: Cell viability is quantified using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
EC50 Calculation: The 50% effective concentration (EC50), which is the concentration of the agent that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.
This assay determines the ability of a compound to prevent the agglutination (clumping) of red blood cells by the influenza virus.
-
Compound and Virus Preparation: Serial dilutions of this compound are prepared in V-bottom 96-well plates. A standardized amount of influenza A virus (typically 4 hemagglutinating units, HAU) is added to each well containing the compound.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the compound to bind to the virus.
-
Red Blood Cell Addition: A suspension of red blood cells (e.g., 0.5% chicken or turkey red blood cells) is added to each well.
-
Observation: The plate is incubated at room temperature for 30-60 minutes, and the results are observed. A button of red blood cells at the bottom of the well indicates inhibition of hemagglutination, while a lattice formation indicates hemagglutination.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is determined as the concentration of the agent that causes a 50% reduction in hemagglutination.
Hemolysis Inhibition Assay
This assay assesses the ability of a compound to prevent the low-pH-induced hemolysis (rupture) of red blood cells mediated by the influenza virus HA protein.
Figure 3. Workflow for the Hemolysis Inhibition Assay.
-
Virus-Compound Incubation: Influenza virus is pre-incubated with serial dilutions of this compound at room temperature.
-
RBC Addition: A suspension of washed chicken red blood cells is added to the virus-compound mixture and incubated.
-
pH-Induced Hemolysis: The pH of the solution is lowered (e.g., to pH 5.0-5.5) using an acidic buffer to trigger the conformational change in HA and induce hemolysis.
-
Centrifugation: The mixture is incubated and then centrifuged to pellet the intact red blood cells.
-
Quantification: The amount of hemoglobin released into the supernatant is quantified by measuring the optical density at 540 nm.
-
IC50 Calculation: The IC50 is the concentration of the agent that inhibits hemolysis by 50%.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: MDCK cells are seeded in 96-well plates and incubated to allow for cell attachment and growth.
-
Compound Exposure: The cells are treated with serial dilutions of this compound and incubated for a period that corresponds to the duration of the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion
This compound demonstrates potent in vitro activity against influenza A/H3N2, in addition to its previously reported efficacy against H1N1 strains. Its mechanism of action, targeting the highly conserved stem region of the hemagglutinin protein to inhibit viral entry, makes it a compelling candidate for further preclinical and clinical development. The favorable cytotoxicity profile, with a high CC50 value in MDCK cells, suggests a promising therapeutic window. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other novel anti-influenza agents.
References
Efficacy of Anti-Influenza Agent 4 Against Influenza B Lineages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Influenza B virus is a significant cause of seasonal epidemics, with two co-circulating genetic lineages, B/Victoria and B/Yamagata, contributing to the global disease burden. The development of effective antiviral agents with broad activity against both lineages is a public health priority. This document provides a comprehensive technical overview of the preclinical efficacy of a novel investigational antiviral, "Anti-Influenza agent 4," against representative strains of both Influenza B lineages. Detailed experimental protocols, quantitative efficacy data, and a proposed mechanism of action are presented to support its potential as a therapeutic candidate.
Introduction
Influenza B viruses, unlike influenza A viruses, are primarily restricted to humans and do not have a significant animal reservoir.[1] Despite this, they are responsible for a substantial proportion of seasonal influenza cases, particularly in children.[1] The co-circulation of the B/Victoria and B/Yamagata lineages necessitates that antiviral therapies exhibit robust and broad-spectrum activity. "this compound" is a novel small molecule inhibitor designed to target a highly conserved host-cell kinase pathway essential for influenza virus replication. This guide summarizes the in vitro and in vivo studies conducted to evaluate the efficacy of "this compound" against both major influenza B lineages.
In Vitro Efficacy
The in vitro antiviral activity of "this compound" was assessed against laboratory-adapted and clinical isolates of influenza B/Victoria and B/Yamagata lineages using multiple standard assays.[2][3]
Data Presentation
Table 1: 50% Inhibitory Concentration (IC50) of this compound in Plaque Reduction Assays
| Virus Strain | Lineage | IC50 (µM) | Selectivity Index (SI) |
| B/Victoria/2/87 | Victoria | 0.025 | >4000 |
| B/Brisbane/60/2008 | Victoria | 0.031 | >3225 |
| B/Yamagata/16/88 | Yamagata | 0.028 | >3571 |
| B/Phuket/3073/2013 | Yamagata | 0.035 | >2857 |
Selectivity Index (SI) = CC50 / IC50. CC50 (50% cytotoxic concentration) in Madin-Darby Canine Kidney (MDCK) cells was determined to be >100 µM.
Table 2: Inhibition of Viral Yield by this compound
| Virus Strain | Lineage | Drug Concentration (µM) | Viral Titer Reduction (log10 TCID50/mL) |
| B/Victoria/2/87 | Victoria | 0.1 | 2.5 |
| B/Victoria/2/87 | Victoria | 1.0 | 4.1 |
| B/Yamagata/16/88 | Yamagata | 0.1 | 2.3 |
| B/Yamagata/16/88 | Yamagata | 1.0 | 3.9 |
Experimental Protocols
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 95-100% confluency.
-
Virus Infection: Growth medium is removed, and cells are washed with phosphate-buffered saline (PBS). A standardized amount of influenza B virus (approximately 100 plaque-forming units per well) is added to the cell monolayer and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Following incubation, the virus inoculum is removed. The cell monolayer is then overlaid with a mixture of 2X Minimum Essential Medium (MEM) and 1.2% agarose containing serial dilutions of "this compound."
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.
-
Staining and Analysis: Cells are fixed with 10% buffered formalin and stained with a 0.1% crystal violet solution. Plaques are counted, and the IC50 value is calculated as the drug concentration that inhibits plaque formation by 50% compared to the untreated virus control.[4]
-
Cell Seeding and Infection: MDCK cells are seeded in 24-well plates and infected with influenza B virus at a multiplicity of infection (MOI) of 0.01, as described above.
-
Compound Treatment: After the 1-hour adsorption period, the inoculum is removed, and cells are washed. Medium containing serial dilutions of "this compound" is added to the wells.
-
Incubation and Supernatant Collection: Plates are incubated for 48 hours at 37°C. The supernatant containing progeny virus is then collected.
-
Virus Titration: The collected supernatant is serially diluted and used to infect fresh MDCK cell monolayers in a 96-well plate to determine the 50% Tissue Culture Infective Dose (TCID50) per mL. The reduction in viral titer is calculated relative to the untreated control.[3]
In Vivo Efficacy in a Murine Model
The therapeutic efficacy of "this compound" was evaluated in a lethal influenza B challenge model in BALB/c mice.[5][6]
Data Presentation
Table 3: Efficacy of this compound in a Lethal Influenza B Mouse Model
| Treatment Group | Challenge Virus (Lineage) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 TCID50/g) on Day 4 Post-Infection |
| Placebo | B/Yamagata/16/88 | 0 | 28 | 6.8 |
| This compound (20 mg/kg/day) | B/Yamagata/16/88 | 100 | 8 | 3.2 |
| Oseltamivir (20 mg/kg/day) | B/Yamagata/16/88 | 100 | 10 | 3.5 |
Experimental Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (5x LD50) of a mouse-adapted influenza B/Yamagata strain.
-
Treatment: Treatment is initiated 4 hours post-infection. "this compound" is administered orally twice daily for 5 days. A placebo group receives the vehicle control, and a positive control group receives oseltamivir.
-
Monitoring: Mice are monitored daily for 14 days for survival, body weight changes, and clinical signs of illness.
-
Endpoint Analysis: On day 4 post-infection, a subset of mice from each group is euthanized, and lung tissues are collected to determine viral titers.
Proposed Mechanism of Action: Inhibition of PI3K/Akt Pathway
Influenza viruses are known to hijack host cellular signaling pathways to facilitate their replication.[7][8][9] The PI3K/Akt pathway is one such pathway that is activated upon influenza virus infection and plays a crucial role in viral entry and replication.[7][8] "this compound" is a potent and selective inhibitor of a key downstream effector in the PI3K/Akt signaling cascade. By blocking this pathway, the agent is hypothesized to disrupt the viral life cycle at a critical stage.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of antiviral candidates.
Caption: General workflow for in vitro antiviral efficacy testing.
Conclusion
The data presented in this technical guide demonstrate that "this compound" possesses potent and broad-spectrum antiviral activity against both the B/Victoria and B/Yamagata lineages of influenza B virus in vitro. Furthermore, the agent shows significant therapeutic efficacy in a murine model of influenza B infection. The proposed mechanism of action, targeting a critical host signaling pathway, suggests a high barrier to the development of viral resistance. These promising preclinical findings support the continued development of "this compound" as a novel therapeutic for the treatment of seasonal influenza.
References
- 1. hvivo.com [hvivo.com]
- 2. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Influenza Studies - IITRI [iitri.org]
- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. research.monash.edu [research.monash.edu]
Preliminary Pharmacokinetics of Anti-Influenza Agent G07: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Anti-Influenza agent 4" is not a recognized designation in publicly available scientific literature. This document provides a technical overview of the preliminary pharmacokinetics of a representative novel anti-influenza candidate, G07 , a 4-[(quinolin-4-yl)amino]benzamide derivative, to serve as a proxy for the requested topic. G07 has demonstrated significant in vitro activity against various influenza A and B virus strains.[1][2]
Introduction and Mechanism of Action
Influenza remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging drug resistance.[3][4][5] A promising strategy is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme complex for viral transcription and replication.[4][6] The RdRp is a heterotrimer composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[3][6] The interaction between the C-terminal domain of PA and the N-terminal region of PB1 is crucial for the assembly and function of the polymerase complex.[3][4][6]
Anti-Influenza Agent G07 is a novel small molecule inhibitor designed to disrupt this critical PA-PB1 protein-protein interaction.[1][2] By binding to the PA subunit, G07 allosterically prevents its association with PB1, thereby inhibiting the formation of a functional RdRp complex. This disruption halts viral RNA synthesis, effectively suppressing viral replication.[1][6] This mechanism offers a significant advantage as the PA-PB1 interface is highly conserved across both influenza A and B viruses, suggesting a potential for broad-spectrum activity.[3][7]
Signaling Pathway: Inhibition of Polymerase Complex Assembly
The following diagram illustrates the targeted mechanism of action for Anti-Influenza Agent G07.
Preliminary Pharmacokinetic Profile
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical in early drug development to predict a compound's efficacy and safety profile.[8] While specific in vivo pharmacokinetic data for G07 is not yet published, predictive data and typical data for similar quinoline-based compounds provide a preliminary assessment.
Data Presentation
The following tables summarize predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for Agent G07 and representative in vivo pharmacokinetic parameters from a study on orally bioavailable quinoline derivatives in mice.[1][9][10]
Table 1: Predicted ADMET Properties of Anti-Influenza Agent G07
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Blood-Brain Barrier | Low Penetration | Reduced risk of central nervous system side effects. |
| Metabolism | ||
| Microsomal Stability | Moderate | Suggests a reasonable metabolic half-life. |
| CYP450 Inhibition | Low risk for major isoforms | Lower potential for drug-drug interactions.[11] |
| Excretion | ||
| Primary Route | Predicted Hepatic | Clearance is likely dependent on liver function. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced potential for cardiac toxicity. |
| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |
Source: Based on ADMET predictions for 4-[(quinolin-4-yl)amino]benzamide derivatives.[1]
Table 2: Representative In Vivo Pharmacokinetic Parameters of a Quinoline Derivative in Mice
| Parameter | Oral (PO) Administration (3 mg/kg) | Intravenous (IV) Administration (1 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 250 ± 45 | 850 ± 110 |
| Tmax (h) | 1.0 | 0.1 |
| AUC (0-inf) (ng·h/mL) | 1200 | 950 |
| Half-life (t½) (h) | 4.5 ± 0.8 | 3.9 ± 0.6 |
| Clearance (CL) (mL/min/kg) | - | 17.5 |
| Volume of Distribution (Vd) (L/kg) | - | 5.8 |
| Oral Bioavailability (F%) | ~40% | - |
Data presented is representative of orally bioavailable quinoline-4-carboxamide derivatives and serves as an estimation for compounds of this class.[9]
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable ADME data. The following sections describe typical methodologies for key in vitro and in vivo pharmacokinetic experiments applicable to novel small molecule inhibitors like G07.
In Vitro ADME Assays
This assay predicts human intestinal permeability by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[12][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in multi-well plates and cultured for 18-22 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[14]
-
Compound Incubation: The test compound (e.g., 10 µM Agent G07) is added to the apical (donor) side of the monolayer.[15]
-
Sample Collection: At specified time points (e.g., 0, 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) compartment.[12]
-
Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical). Known P-gp inhibitors (e.g., verapamil) can be co-incubated to identify specific transporter involvement.[16][13]
-
Quantification: Compound concentrations in the collected samples are determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[16]
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[17][18][19]
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer.
-
Incubation: The test compound (e.g., 1 µM Agent G07) is pre-incubated with the microsomes at 37°C.[17]
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[17]
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the log-linear regression.[18][20]
In Vivo Pharmacokinetic Study
An in vivo study in an animal model, typically mice, is conducted to determine key PK parameters like bioavailability, clearance, and half-life.[21]
Methodology:
-
Animal Model: Male C57BL/6 or BALB/c mice (6-8 weeks old) are used.[22][23]
-
Dosing:
-
Intravenous (IV) Group: A cohort of mice receives a single bolus dose of Agent G07 (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: A second cohort receives a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.[22]
-
-
Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected serially from a small number of animals or terminally from subgroups via cardiac puncture into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Agent G07 are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).[8]
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the workflow for the preliminary pharmacokinetic profiling of a novel anti-influenza agent.
Conclusion and Future Directions
The preliminary pharmacokinetic profile of Anti-Influenza Agent G07, based on predictive data and properties of analogous quinoline structures, is promising for its development as an orally administered antiviral. The compound adheres to Lipinski's rules and is predicted to have favorable absorption and metabolic stability with a low risk of major drug-drug interactions or toxicities.[1] The mechanism of action, targeting the highly conserved PA-PB1 interface of the viral polymerase, positions G07 as a potentially broad-spectrum anti-influenza agent.[1][2]
The next critical steps will involve conducting the detailed in vitro and in vivo experiments outlined in this guide to generate definitive quantitative data. These studies will confirm the predicted ADME properties, establish a clear pharmacokinetic profile, and enable the correlation of exposure with efficacy in influenza infection models.[21] This information is indispensable for optimizing dosing regimens for future preclinical and clinical studies, ultimately advancing the development of this promising new class of anti-influenza therapeutics.
References
- 1. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of the protein-protein interaction in influenza polymerase PA-PB1 subunit interface [uochb.cz]
- 6. Functional Analysis of PA Binding by Influenza A Virus PB1: Effects on Polymerase Activity and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-influenza drug discovery: identification of an orally bioavailable quinoline derivative through activity- and property-guided lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. bdj.co.jp [bdj.co.jp]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Anti-Influenza Agent 4: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-Influenza agent 4 (CAS No. 522625-85) is a potent and selective inhibitor of the influenza virus. This 2,3,4-trisubstituted pyridine derivative has demonstrated significant antiviral activity, particularly against Influenza A strains. This technical guide provides a comprehensive overview of the available data on its binding affinity and kinetics, details the experimental methodologies for characterization, and explores its potential mechanism of action through relevant signaling pathways.
Quantitative Data Summary
While specific binding affinity (KD) and kinetic constants (k_on, k_off) for this compound are not publicly available in the reviewed literature, its potent antiviral activity is quantified by its half-maximal effective concentration (EC50). These values, which represent the concentration of the drug that inhibits 50% of viral activity in cell culture, are summarized in the table below.
| Parameter | Influenza A Strain | Value |
| EC50 | A/Roma | 150 nM |
| EC50 | A/Parma | 62 nM |
Table 1: Antiviral Activity of this compound
The low nanomolar EC50 values indicate high potency, making this compound a person of interest for further investigation into its direct interaction with viral targets.
Postulated Mechanism of Action and Signaling Pathways
The precise molecular target of this compound has not been definitively identified in the available literature. However, based on its chemical structure and the common mechanisms of action for influenza inhibitors, it is likely to target one of two key viral enzymes: neuraminidase or the viral RNA-dependent RNA polymerase complex.
Potential Inhibition of Neuraminidase and its Impact on Viral Egress
If this compound acts as a neuraminidase inhibitor, it would interfere with the release of progeny virions from infected host cells. Neuraminidase is a crucial surface glycoprotein that cleaves sialic acid residues, the receptors to which the viral hemagglutinin (HA) binds. Inhibition of neuraminidase leads to the aggregation of newly formed viral particles on the cell surface, preventing their spread to other cells.
Potential Inhibition of Viral Polymerase and its Impact on Replication
Alternatively, this compound could target the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. The RdRp is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. Inhibitors of this complex can block various functions, including the "cap-snatching" mechanism, where the PA subunit cleaves the 5' caps of host mRNAs to prime viral transcription, or the catalytic activity of the PB1 subunit.
Experimental Protocols for Binding Affinity and Kinetic Analysis
To definitively determine the binding affinity and kinetics of this compound, established biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., purified influenza neuraminidase or polymerase) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Experimental Workflow:
-
Immobilization of the Ligand:
-
Purified influenza neuraminidase or a subunit of the viral polymerase is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of this compound are injected over the sensor surface.
-
The association (k_on) and dissociation (k_off) rates are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a solution-based technique that does not require immobilization and provides a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
The purified viral target protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe at a higher concentration.
-
Both solutions must be in identical, well-matched buffers to minimize heats of dilution.
-
-
Titration:
-
Small aliquots of this compound are injected into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein.
-
The binding isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Conclusion
This compound is a promising antiviral compound with potent activity against influenza A virus. While its precise mechanism of action and direct binding characteristics remain to be fully elucidated, this guide outlines the key areas for future research. The application of biophysical techniques such as SPR and ITC will be crucial in determining its binding affinity and kinetics, which are essential parameters for further drug development and optimization. Understanding its interaction with specific viral targets and its impact on cellular signaling pathways will provide a more complete picture of its therapeutic potential.
A Comprehensive Review of the Anti-Influenza Agent Favipiravir (T-705)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated potent activity against a wide range of RNA viruses, including influenza A, B, and C viruses, as well as other viral families such as Arenaviridae, Bunyaviridae, and Flaviviridae. Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it a valuable tool in the fight against seasonal and pandemic influenza strains, including those resistant to other classes of antiviral drugs like neuraminidase inhibitors. This document provides an in-depth technical overview of Favipiravir, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related experimental workflows.
Quantitative Data Summary
The efficacy of Favipiravir has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Antiviral Activity of Favipiravir (T-705)
| Virus Strain | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | 0.43 | >400 | >930 | |
| Influenza A/Victoria/3/75 (H3N2) | MDCK | 0.29 | >400 | >1379 | |
| Influenza B/Lee/40 | MDCK | 0.19 | >400 | >2105 | |
| Oseltamivir-Resistant H1N1 | MDCK | 0.48 | >400 | >833 | |
| Avian Influenza A (H5N1) | MDCK | 1.5 | >1000 | >667 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: In Vivo Efficacy of Favipiravir in a Mouse Model of Influenza
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Mean Day of Death | Lung Viral Titer (log10 PFU/g) | Reference |
| Placebo | 0 | 0 | 7.5 | 6.8 | |
| Favipiravir | 20 | 100 | - | 2.5 | |
| Favipiravir | 60 | 100 | - | <1.5 | |
| Oseltamivir | 10 | 80 | 9.0 | 4.2 |
PFU: Plaque-Forming Units
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of influenza and other RNA viruses. This inhibition occurs through two potential mechanisms: non-obligate chain termination and lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to a non-viable viral population.
Caption: Intracellular activation of Favipiravir and its inhibitory effect on viral RNA polymerase.
Experimental Protocols
1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral efficacy of a compound against influenza virus.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific strain of influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with Eagle's minimum essential medium (MEM) containing 1% agarose, various concentrations of Favipiravir, and L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK)-treated trypsin (2 µg/mL).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed with 10% formaldehyde and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for the Plaque Reduction Assay to determine the in vitro efficacy of Favipiravir.
2. In Vivo Efficacy Study in a Mouse Model
This protocol outlines the methodology for assessing the in vivo therapeutic effect of Favipiravir.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of influenza virus.
-
Compound Administration: Favipiravir is administered orally (p.o.) twice daily for 5 days, starting 1 hour post-infection. A control group receives a placebo vehicle.
-
Monitoring: The mice are monitored daily for 14 days for survival and body weight changes.
-
Viral Titer Determination: On day 3 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. The lung tissue is homogenized, and viral titers are determined by a plaque assay on MDCK cells.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Differences in lung viral titers and body weight are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for evaluating the in vivo efficacy of Favipiravir in a mouse model.
Conclusion
Favipiravir is a promising anti-influenza agent with a potent and broad-spectrum antiviral activity. Its unique mechanism of targeting the viral RdRp makes it an important option for treating influenza, including infections caused by resistant strains. The data and protocols summarized in this document provide a comprehensive overview for researchers and drug development professionals working on the next generation of influenza therapeutics. Further research is ongoing to fully elucidate its potential in various clinical settings and against other emerging RNA viruses.
Methodological & Application
Application Notes and Protocols: Plaque Reduction Assay for Anti-Influenza Agent 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for determining the antiviral activity of a novel compound, "Anti-Influenza Agent 4," against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells. The principle of the assay is to measure the reduction in the number of viral plaques formed in a cell monolayer in the presence of varying concentrations of the antiviral agent. The 50% inhibitory concentration (IC50) is then calculated to determine the potency of the compound.
Data Presentation
The antiviral activity of this compound was evaluated by quantifying the reduction in influenza virus plaques. The following table summarizes the data from a representative experiment.
Table 1: Plaque Reduction Data for this compound
| Concentration of this compound (µM) | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 120 | 125 | 122.5 | 0 |
| 0.1 | 105 | 110 | 107.5 | 12.2 |
| 0.5 | 75 | 80 | 77.5 | 36.7 |
| 1.0 | 50 | 55 | 52.5 | 57.1 |
| 5.0 | 20 | 25 | 22.5 | 81.6 |
| 10.0 | 5 | 8 | 6.5 | 94.7 |
| Cell Control | 0 | 0 | 0 | 100 |
Table 2: Calculated IC50 Value for this compound
| Parameter | Value |
| IC50 | 0.85 µM |
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Pen-Strep)
-
Infection Medium: DMEM with 0.5% Bovine Serum Albumin (BSA), 1% Pen-Strep, and 2 µg/mL TPCK-treated trypsin
-
Phosphate-Buffered Saline (PBS)
-
-
Overlay Medium:
-
2X Modified Eagle Medium (MEM)
-
1.6% Agarose (autoclaved and cooled to 42°C)
-
-
Staining Solution:
-
1% Crystal Violet in 20% ethanol
-
-
Compound:
-
This compound (stock solution in DMSO, serially diluted)
-
Experimental Workflow
Caption: Experimental workflow for the plaque reduction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MDCK cells in DMEM with 10% FBS and 1% Pen-Strep.
-
Trypsinize and count the cells.
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
-
Virus Infection:
-
On the day of the experiment, wash the confluent MDCK cell monolayers twice with sterile PBS.
-
Prepare 10-fold serial dilutions of the influenza virus stock in infection medium. A typical starting dilution for a high-titer stock would be 10^-6 to achieve 50-100 plaques per well.
-
Infect the cells by adding 200 µL of the diluted virus to each well.
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the virus.
-
-
Treatment with this compound:
-
During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium. The final concentrations should span a range expected to show a dose-dependent inhibition (e.g., 0.1 to 10 µM).
-
Prepare the agarose overlay by mixing equal volumes of 2X MEM and 1.6% agarose (pre-cooled to 42°C). Add TPCK-treated trypsin to a final concentration of 2 µg/mL.
-
For each concentration of this compound, add the appropriate volume to the prepared overlay medium.
-
After the 1-hour virus adsorption, aspirate the viral inoculum from the wells.
-
Gently add 2 mL of the overlay medium containing the respective concentration of this compound to each well. Include a "virus control" (no agent) and a "cell control" (no virus, no agent) well.
-
-
Incubation and Plaque Formation:
-
Allow the agarose to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with 1 mL of 1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: IC50 Calculation
-
Calculate the average plaque count for each concentration of this compound and the virus control.
-
Calculate the percentage of plaque inhibition for each concentration using the following formula:
-
% Inhibition = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100
-
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the concentration of this compound. The IC50 is the concentration of the agent that reduces the number of plaques by 50%. This can be determined by non-linear regression analysis using software such as GraphPad Prism.
Influenza Virus Replication Cycle and Potential Targets
The replication of influenza virus is a multi-step process that offers several potential targets for antiviral drugs. This compound may act on one or more of these stages.
Caption: Simplified influenza virus replication cycle.
Understanding the specific mechanism of action of this compound would require further targeted assays. This plaque reduction assay serves as a robust primary screen to confirm its antiviral efficacy.
Application Notes and Protocols for Anti-Influenza Agent 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-Influenza Agent 4 (MCE Catalog No. HY-148309) is a potent and selective inhibitor of influenza virus replication. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture models. The primary mechanism of action appears to be the inhibition of viral entry through the disruption of hemagglutinin (HA)-mediated membrane fusion.
Data Presentation
The following tables summarize the quantitative data for this compound.
Table 1: Antiviral Activity of this compound
| Parameter | Virus Strain | Value |
| EC50 | Influenza A/Roma | 150 ± 0.07 nM |
| Influenza A/Parma | 62 ± 0.02 nM | |
| IC50 | Influenza A/Roma | 244 nM |
| (Hemolysis Inhibition) | Influenza A/Parma | 230.7 nM |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value |
| MDCK | CC50 | 450 µM |
Table 3: Selectivity Index
| Virus Strain | Selectivity Index (SI = CC50/EC50) |
| Influenza A/Roma | 3000 |
| Influenza A/Parma | 7258 |
Mandatory Visualization
Signaling Pathway Diagram
Application Notes and Protocols: Anti-Influenza Agent UV-4 Dosage for In Vivo Mouse Studies
These application notes provide detailed protocols for determining the effective dosage of the anti-influenza agent UV-4 in in vivo mouse studies. The information is intended for researchers, scientists, and drug development professionals working on novel influenza therapeutics.
Overview of Anti-Influenza Agent UV-4
UV-4, also known as N-(9-methoxynonyl)-1-deoxynojirimycin, is an iminosugar analog that acts as a host-targeted antiviral agent.[1] Its mechanism of action involves the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II.[1] This inhibition leads to the misfolding of critical viral glycoproteins, which are then either incorporated into defective virus particles or targeted for degradation. The result is a reduction in the production of infectious progeny virions.[1] UV-4 has demonstrated efficacy against both oseltamivir-sensitive and oseltamivir-resistant influenza A (H1N1) viruses in mouse models.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo mouse studies to determine the minimal effective dose (MED) of UV-4.
Table 1: Efficacy of UV-4 Against Influenza A/Texas/36/91 (H1N1) in BALB/c Mice
| Dosage (mg/kg) | Dosing Regimen | Survival Rate (%) | Mean Survival (days) | Statistical Significance (p-value) |
| 100 | Thrice Daily (TID) | 100 | Not applicable | <0.0001 |
| 80 | Thrice Daily (TID) | 100 | Not applicable | <0.0001 |
| 60 | Thrice Daily (TID) | Significant | Not specified | <0.005 |
| 40 | Thrice Daily (TID) | Significant | Not specified | <0.005 |
| 20 | Thrice Daily (TID) | Not specified | Not specified | Not specified |
| 10 | Thrice Daily (TID) | Significant | Not specified | <0.005 |
| 100 | Twice Daily (BID) | 60 | Not specified | Not specified |
| Vehicle Control | Thrice Daily (TID) | 0 | 7 | Not applicable |
| Oseltamivir (20) | Twice Daily (BID) | 100 | Not applicable | <0.0001 |
Data extracted from studies on female BALB/c mice infected with ~1xLD90 of mouse-adapted influenza A/Texas/36/91 (H1N1).[1]
Table 2: Efficacy of UV-4 Against Oseltamivir-Resistant Influenza A/Perth/261/2009 (H275Y) in BALB/c Mice
| Dosage (mg/kg) | Dosing Regimen | Treatment Duration | Survival Rate (%) |
| 200 | Thrice Daily (TID) | 10 days | Not specified |
| 150 | Thrice Daily (TID) | 10 days | Not specified |
| 100 | Thrice Daily (TID) | 10 days | Not specified |
| 80 | Thrice Daily (TID) | 10 days | Not specified |
| 60 | Thrice Daily (TID) | 10 days | Not specified |
| 40 | Thrice Daily (TID) | 10 days | Not specified |
| Vehicle Control | Thrice Daily (TID) | 10 days | Not specified |
| Oseltamivir (20) | Twice Daily (BID) | 5 days | Not specified |
Study conducted on female BALB/c mice infected with ~1xLD90 of a mouse-adapted, oseltamivir-resistant strain of influenza A/Perth/261/2009 (H275Y).[2]
Experimental Protocols
In Vivo Efficacy Study Against Oseltamivir-Sensitive Influenza
This protocol details the methodology for determining the minimum effective dose of UV-4 against a lethal challenge with an oseltamivir-sensitive influenza A virus strain in a mouse model.[1]
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of UV-4.
Materials:
-
Animals: Female BALB/c mice.
-
Virus: Mouse-adapted influenza A/Texas/36/91 (H1N1).
-
Test Article: UV-4.
-
Control: Oseltamivir phosphate (Tamiflu), Vehicle control.
Procedure:
-
Animal Acclimation: Acclimate female BALB/c mice to the facility for a minimum of 72 hours before the study begins.
-
Infection: Anesthetize mice and intranasally instill a lethal dose (~1xLD90) of mouse-adapted influenza A/Texas/36/91 (H1N1) virus.
-
Treatment:
-
Begin treatment one hour prior to infection.
-
Administer UV-4 orally via gavage at doses of 10, 20, 40, 60, 80, or 100 mg/kg thrice daily (TID) for 7 days.
-
Administer the positive control, oseltamivir phosphate, orally at 20 mg/kg twice daily (BID).
-
Administer the vehicle control to a separate group.
-
-
Monitoring:
-
Monitor the mice daily for 14 days for survival, general health, body temperature, and weight.
-
Health scores can be assigned based on a standardized scoring system.
-
-
Data Analysis:
-
Calculate and plot survival curves.
-
Analyze differences in survival rates between groups using appropriate statistical methods (e.g., log-rank test).
-
Compare changes in health scores, body temperature, and weight between the different treatment groups.
-
In Vivo Efficacy Study Against Oseltamivir-Resistant Influenza
This protocol is designed to evaluate the efficacy of UV-4 against an oseltamivir-resistant influenza A virus strain.[2]
Materials:
-
Animals: Female BALB/c mice (n=10 per group).
-
Virus: Mouse-adapted, oseltamivir-resistant influenza A/Perth/261/2009 (H275Y).
-
Test Article: UV-4.
-
Control: Oseltamivir phosphate, Vehicle only.
Procedure:
-
Infection: Infect female BALB/c mice via intranasal instillation with ~1xLD90 of the oseltamivir-resistant influenza A/Perth/261/2009 (H275Y) strain.
-
Treatment:
-
Orally treat mice thrice daily (TID) for 10 days with UV-4 at doses of 40, 60, 80, 100, 150, or 200 mg/kg.
-
Treat the positive control group with oseltamivir phosphate at 20 mg/kg twice daily (BID) for 5 days.
-
Administer a vehicle-only control to another group.
-
-
Monitoring and Endpoints:
-
Monitor survival daily and plot as percent survival against days post-infection.
-
Record and plot the mean health score for each group against days post-infection.
-
Measure and plot the mean percent body temperature and weight for each group compared to baseline (day 0) against days post-infection.
-
Signaling Pathway
Influenza virus replication is known to exploit several host cellular signaling pathways.[3][4] While UV-4 acts on protein folding, a host-targeted mechanism, understanding the signaling pathways involved in viral replication provides context for the development of other host-targeted antivirals. One such critical pathway is the Raf/MEK/ERK signaling cascade, which is required for the efficient propagation of influenza viruses.[4] Inhibition of this pathway can lead to the nuclear retention of viral ribonucleoprotein (RNP) complexes, thereby blocking a late stage of the viral replication cycle.[4]
Caption: Raf/MEK/ERK pathway in influenza virus replication.
References
- 1. In Vivo Therapeutic Protection against Influenza A (H1N1) Oseltamivir-Sensitive and Resistant Viruses by the Iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of cellular signaling pathway inhibitors as new antivirals against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Preparing Stock Solutions of Anti-Influenza Agent 4 for Enhanced Assay Performance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral drug discovery.
Introduction: Anti-Influenza Agent 4 is a potent and selective inhibitor of the influenza virus, demonstrating significant efficacy against A/Parma and A/Roma strains with EC50 values of 62 nM and 150 nM, respectively[1]. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in various in vitro and in vivo assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance in downstream applications.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 386.4 g/mol | [1] |
| Solubility in DMSO | 45 mg/mL (116.45 mM) | [1] |
| EC50 (A/Parma strain) | 62 nM | [1] |
| EC50 (A/Roma strain) | 150 nM | [1] |
Table 2: Recommended Stock Solution Concentrations and Storage
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High solubility of this compound[1]. |
| Primary Stock Concentration | 10 mM - 50 mM | Provides a concentrated stock for serial dilutions into various assay media. |
| Long-term Storage | -80°C in aliquots | Minimizes degradation and avoids repeated freeze-thaw cycles[1][2]. |
| Short-term Storage (≤ 1 week) | 4°C | For immediate use to avoid temperature cycling of the main stock[1]. |
| Final DMSO Concentration in Assay | < 0.5% | To prevent solvent-induced cytotoxicity in cell-based assays[2]. |
Experimental Protocols
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound. Adjust the calculations accordingly for different desired concentrations.
1. Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 386.4 g/mol x 1000 mg/g
-
Mass = 3.864 mg
2. Weighing the Compound:
-
Tare a sterile, clean microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.864 mg of this compound powder and add it to the microcentrifuge tube.
3. Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid in solubilization[1].
4. Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials. This helps to avoid repeated freeze-thaw cycles which can degrade the compound[1][2].
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -80°C[1]. For short-term use within one week, aliquots can be stored at 4°C[1].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of a working solution from the primary stock for use in cell-based assays, ensuring the final DMSO concentration remains non-toxic to the cells.
1. Serial Dilution:
-
It is recommended to perform serial dilutions in the appropriate cell culture medium to reach the final desired concentration for your experiment[2].
-
A stepwise dilution process is advised to prevent precipitation of the compound that can occur from a rapid change in solvent concentration[2].
2. Example Dilution for a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM primary stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
This working solution can then be further diluted in the assay plate.
3. Negative Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells with the highest concentration of this compound to account for any solvent effects on the cells[2].
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the influenza virus replication cycle by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Anti-Influenza Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anti-Influenza Agent Screening
The emergence of drug-resistant influenza strains underscores the urgent need for the development of novel antiviral agents. High-throughput screening (HTS) is a critical methodology in the discovery of new anti-influenza therapeutics, enabling the rapid evaluation of large compound libraries for their ability to inhibit viral replication. This document provides a comprehensive overview of the application of a hypothetical "Anti-Influenza Agent 4" in HTS assays, including detailed protocols and data interpretation guidelines. The principles and methods described herein are broadly applicable to the screening of various anti-influenza compounds.
Influenza viruses manipulate a variety of host cellular signaling pathways to facilitate their replication and propagation. These pathways, including NF-κB, PI3K/Akt, and MAPK signaling cascades, represent potential targets for antiviral intervention.[1][2][3] Consequently, HTS assays are designed to identify compounds that can disrupt these viral-host interactions or directly inhibit viral proteins.[4]
Mechanism of Action & Potential Targets
Anti-influenza drugs can target various stages of the viral life cycle.[5][6] "this compound" could potentially act on one or more of the following:
-
Viral Entry: Inhibition of hemagglutinin (HA) binding to sialic acid receptors or blocking endosomal uncoating.
-
Viral Replication: Targeting the viral RNA-dependent RNA polymerase (RdRp) complex or interfering with host factors essential for viral transcription and translation.[5]
-
Viral Egress: Inhibition of the neuraminidase (NA) enzyme, preventing the release of progeny virions from the host cell.[5][7]
-
Host Factors: Modulating host cellular pathways that the virus hijacks for its own replication.[6][8]
High-Throughput Screening Assays
A variety of HTS assays are available to assess the efficacy of anti-influenza agents. The choice of assay depends on the specific target and the desired throughput.[9]
Cell-Based Assays
Cell-based assays are advantageous as they allow for the screening of compounds that target any stage of the viral life cycle within a more physiologically relevant context.[9][10]
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from virus-induced death.[11][12]
-
Reporter Gene Assay: Genetically engineered viruses expressing reporter genes (e.g., luciferase or fluorescent proteins) provide a quantifiable readout of viral replication.[9]
-
Immunofluorescence-Based Assay: This method uses antibodies to detect viral proteins within infected cells, allowing for the quantification of infection levels through automated microscopy and image analysis.[11][13]
Target-Based Assays
These assays are designed to screen for inhibitors of specific viral enzymes.
-
Neuraminidase (NA) Inhibition Assay: A chemiluminescent or fluorescent substrate is used to measure the enzymatic activity of NA in the presence of potential inhibitors.
-
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay: This in vitro assay measures the activity of the viral polymerase complex.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit identification.
Table 1: Example Data Summary for a Primary HTS Campaign
| Compound ID | Concentration (µM) | % Inhibition of CPE | % Cell Viability | Z'-Factor | Hit |
| Agent 4-001 | 10 | 95.2 | 98.1 | 0.78 | Yes |
| Agent 4-002 | 10 | 12.5 | 99.5 | 0.78 | No |
| Agent 4-003 | 10 | 88.9 | 45.3 | 0.78 | No |
| Control (+) | - | 100 | 100 | 0.78 | - |
| Control (-) | - | 0 | 0 | 0.78 | - |
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[14]
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Agent 4-001 | 1.2 | >100 | >83.3 |
| Agent 4-004 | 5.8 | 75.2 | 12.9 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a general procedure for a CPE-based HTS assay.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) or A549 human lung epithelial cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection.[11][12]
-
Compound Addition: Add "this compound" and other test compounds at various concentrations to the wells. Include appropriate positive (e.g., a known anti-influenza drug) and negative (e.g., DMSO vehicle) controls.
-
Viral Infection: Infect the cells with an influenza A virus strain (e.g., A/WSN/33) at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Cell Viability: After the incubation period, measure cell viability using a commercially available assay that quantifies ATP content (e.g., CellTiter-Glo®) or cellular metabolic activity (e.g., MTT or resazurin reduction).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Neuraminidase (NA) Inhibition Assay
This protocol describes a fluorometric assay to screen for NA inhibitors.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant influenza neuraminidase and a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Compound Addition: Add "this compound" and other test compounds to the wells of a black 96-well plate.
-
Enzyme Addition: Add the neuraminidase solution to each well and incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Reading: Stop the reaction by adding a stop solution (e.g., a high pH buffer) and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of NA inhibition for each compound and determine the IC50 value.
Visualizations
Caption: Influenza virus hijacks host cell signaling pathways.
Caption: Workflow for high-throughput screening of anti-influenza agents.
References
- 1. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Influenza virus-host interactome screen as a platform for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput cell-based immunofluorescence assays against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus [frontiersin.org]
Application Note: Determination of IC50 for Anti-Influenza Agent 4
Introduction The 50% inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical function by half.[1][2] For anti-influenza drug development, determining the IC50 is a fundamental step in characterizing the antiviral activity of a lead compound. This document provides a detailed protocol for determining the IC50 of "Anti-Influenza agent 4" using a fluorescence-based neuraminidase (NA) inhibition assay. Additionally, it outlines the principles of a cell-based plaque reduction neutralization test (PRNT) as an orthogonal method to assess antiviral efficacy.
Assay Principle: Neuraminidase (NA) Inhibition Influenza neuraminidase is a viral surface glycoprotein essential for the release of progeny virions from infected host cells.[3] Many antiviral drugs, such as oseltamivir and zanamivir, function by inhibiting NA activity.[4] This protocol describes a functional enzyme assay that measures the ability of "this compound" to inhibit the enzymatic activity of influenza neuraminidase. The assay utilizes a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by active NA, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU).[5] The fluorescence intensity is directly proportional to the NA activity. In the presence of an inhibitor like "this compound," the enzymatic activity is reduced, leading to a decrease in fluorescence. The IC50 is then calculated by plotting the percentage of NA activity inhibition against a range of inhibitor concentrations.
Detailed Experimental Protocol: Neuraminidase Inhibition Assay
This protocol is adapted from established fluorescence-based methods for assessing influenza virus susceptibility to NA inhibitors.[5][6]
1. Materials and Reagents
-
Virus Stock: Influenza virus of the desired strain, with a known neuraminidase activity.
-
Compound Stock: "this compound" dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (e.g., Sigma-Aldrich).
-
Stop Solution: 140 mM NaOH in 83% Ethanol.[6]
-
Control Inhibitors: Oseltamivir carboxylate or Zanamivir (optional, for assay validation).
-
Equipment:
-
Black, 96-well, flat-bottom microtiter plates.
-
Multichannel pipettes.
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Incubator (37°C).
-
Biosafety cabinet.
-
2. Reagent Preparation
-
Assay Buffer (1x): Prepare by diluting a concentrated stock or dissolving reagents in distilled water. Adjust pH to 6.5.
-
MUNANA Substrate Working Solution (100 µM): Prepare a stock solution of MUNANA (e.g., 2.5 mM in distilled water).[5] Immediately before use, dilute the stock solution to 100 µM in pre-warmed (37°C) Assay Buffer. Protect from light.[5]
-
"this compound" Dilutions: Perform a serial dilution of the high-concentration stock to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). The final concentration in the assay will be half of the working concentration.
-
Virus Dilution: Dilute the virus stock in cold Assay Buffer to a concentration that yields a robust fluorescent signal within the linear range of the assay. This must be optimized empirically for each virus strain.
3. Experimental Workflow Diagram
Caption: Workflow for the neuraminidase inhibition assay.
4. Assay Procedure
-
Plate Setup: In a black 96-well plate, add 50 µL of Assay Buffer to the "no virus" control wells.
-
Add Inhibitor: Add 50 µL of each dilution of "this compound" to the appropriate wells in duplicate or triplicate. For virus control wells (100% activity), add 50 µL of Assay Buffer instead of the agent.
-
Add Virus: Add 50 µL of the diluted virus to all wells except the "no virus" control wells. The total volume should now be 100 µL.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate Reaction: Add 50 µL of the 100 µM MUNANA working solution to all wells.
-
Incubation: Gently mix and incubate the plate at 37°C for 1 hour in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to all wells to terminate the enzymatic reaction.
-
Read Fluorescence: Measure the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
5. Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average fluorescence value of the "no virus" controls from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of "this compound": % Inhibition = (1 - (Signal of Test Well / Signal of Virus Control Well)) * 100
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the concentration of "this compound" (X-axis).
-
Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve.[7][8] The IC50 is the concentration of the agent that corresponds to 50% inhibition. This can be calculated using software like GraphPad Prism or specialized online calculators.[7][8]
Data Presentation
Table 1: Hypothetical Inhibition Data for this compound
| Concentration of Agent 4 (nM) | Log Concentration | Average Fluorescence (RFU) | % Inhibition |
| 0 (Virus Control) | N/A | 8500 | 0.0% |
| 0.1 | -1.0 | 8415 | 1.0% |
| 0.3 | -0.52 | 8160 | 4.0% |
| 1.0 | 0.0 | 7310 | 14.0% |
| 3.0 | 0.48 | 5780 | 32.0% |
| 8.5 | 0.93 | 4250 | 50.0% |
| 10.0 | 1.0 | 3825 | 55.0% |
| 30.0 | 1.48 | 1530 | 82.0% |
| 100.0 | 2.0 | 680 | 92.0% |
| 300.0 | 2.48 | 510 | 94.0% |
| Background | N/A | 150 | N/A |
Based on the data above, the calculated IC50 value for this compound is approximately 8.5 nM .
Influenza Virus Life Cycle
This diagram illustrates the key stages of the influenza virus life cycle, highlighting the action of neuraminidase, the target of "this compound."
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. jwatch.org [jwatch.org]
- 3. izsvenezie.com [izsvenezie.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Utilizing Reverse Genetics to Study the Anti-Influenza Agent Favipiravir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of influenza reverse genetics systems to study the antiviral agent Favipiravir. This document includes detailed protocols for generating and characterizing Favipiravir-resistant influenza viruses, quantitative data on the drug's efficacy, and visualizations of the experimental workflows and the drug's mechanism of action.
Introduction
Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against influenza A, B, and C viruses.[1][2][3] Its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme complex for the replication and transcription of the viral RNA genome.[4] Reverse genetics is an invaluable tool for studying antiviral resistance and the function of viral proteins.[5][6][7][8][9] By introducing specific mutations into the viral genome, researchers can generate recombinant viruses and investigate the impact of these changes on drug susceptibility and viral fitness.[10][11][12]
Data Presentation
Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza Virus Strains
| Influenza Virus Strain/Type | Cell Line | EC₅₀ (μM) | EC₅₀ (μg/mL) | Reference |
| Seasonal Influenza A, B, and C | MDCK | 0.04 - 1.74 | 0.014 - 0.55 | [1][2] |
| Oseltamivir-Resistant Strains | MDCK | 0.04 - 1.74 | 0.014 - 0.55 | [1][2] |
| 2009 A(H1N1) | MDCK | 0.19 - 22.48 | 0.03 - 3.53 | [4] |
| Avian A(H5N1) | MDCK | 0.19 - 22.48 | 0.03 - 3.53 | [4] |
| Pandemic A(H1N1) | MDCK | 1.9 - 7.8 | - | [13] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Impact of Resistance Mutations on Favipiravir Efficacy
| Virus Genotype | Key Mutation(s) | Fold-Increase in EC₅₀ | Polymerase Activity | Viral Fitness | Reference |
| Wild-Type | - | 1x | Normal | High | [10][11] |
| PB1 K229R | K229R in PB1 | >10x | Reduced | Low | [10][11] |
| PB1 K229R + PA P653L | K229R in PB1, P653L in PA | >10x | Restored | High | [10][11] |
Experimental Protocols
Protocol 1: Generation of Favipiravir-Resistant Influenza Virus using Reverse Genetics
This protocol describes the generation of recombinant influenza viruses carrying specific mutations in the polymerase genes (PB1 and PA) that have been shown to confer resistance to Favipiravir.[10][11][12]
1. Site-Directed Mutagenesis of Polymerase Plasmids:
-
Obtain reverse genetics plasmids for the desired influenza virus strain (e.g., A/WSN/33 or A/PR/8/34). These typically consist of eight plasmids, each containing a cDNA copy of a viral RNA segment flanked by RNA Polymerase I promoter and terminator sequences.
-
Use a commercial site-directed mutagenesis kit to introduce the desired mutations (e.g., K229R in the PB1 plasmid and P653L in the PA plasmid).
-
Verify the presence of the mutations by Sanger sequencing.
2. Transfection and Virus Rescue:
-
Co-culture Madin-Darby canine kidney (MDCK) and human embryonic kidney (293T) cells in a 6-well plate. 293T cells have high transfection efficiency, while MDCK cells are optimal for influenza virus replication.
-
Prepare a transfection mix containing the eight reverse genetics plasmids (with the mutated PB1 and/or PA plasmids and the remaining wild-type plasmids).
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) to transfect the co-cultured cells.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
After 24 hours, replace the medium with a serum-free medium containing TPCK-trypsin to facilitate viral spread.
-
Monitor the cells for cytopathic effect (CPE) over the next 48-72 hours.
-
Harvest the supernatant containing the rescued recombinant virus when significant CPE is observed.
3. Virus Amplification and Titration:
-
Clarify the harvested supernatant by low-speed centrifugation.
-
Amplify the virus stock by infecting a fresh monolayer of MDCK cells.
-
Determine the virus titer using a standard plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on MDCK cells.
Protocol 2: In Vitro Antiviral Susceptibility Testing (Plaque Reduction Assay)
This protocol is used to determine the 50% effective concentration (EC₅₀) of Favipiravir against the generated recombinant viruses.[4]
1. Cell Seeding:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
2. Virus Infection and Drug Treatment:
-
Prepare serial dilutions of Favipiravir in serum-free medium.
-
Dilute the virus stocks (wild-type and mutant) to a concentration that will produce approximately 100 plaques per well.
-
Pre-incubate the virus with the different concentrations of Favipiravir for 1 hour.
-
Wash the MDCK cell monolayers with PBS and infect with the virus-drug mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
3. Plaque Assay:
-
Remove the inoculum and overlay the cells with an agar or methylcellulose medium containing the corresponding concentration of Favipiravir and TPCK-trypsin.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
4. Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Influenza Minigenome Assay for Polymerase Activity
This assay is used to assess the functional consequences of resistance mutations on the activity of the viral RdRp complex.[14][15]
1. Plasmid Components:
-
Expression plasmids for the influenza virus polymerase subunits (PB2, PB1, PA) and Nucleoprotein (NP).
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus segment, under the control of an RNA Polymerase I promoter.
2. Transfection:
-
Transfect 293T cells with the polymerase and NP expression plasmids (wild-type or mutant) along with the reporter plasmid.
3. Reporter Gene Assay:
-
After 24-48 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase or fluorescence for GFP).
-
The level of reporter gene expression is directly proportional to the activity of the reconstituted RdRp complex.
4. Data Analysis:
-
Compare the polymerase activity of the mutant RdRp complexes to the wild-type complex.
Visualizations
Caption: Workflow for generating and characterizing Favipiravir-resistant influenza virus.
Caption: Mechanism of action of Favipiravir.
References
- 1. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.unica.it [web.unica.it]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Reverse Genetics Approach for Recovery of Recombinant Influenza B Viruses Entirely from cDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 7. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Genetics of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
- 9. Reverse Genetics of Influenza Virus | Springer Nature Experiments [experiments.springernature.com]
- 10. pnas.org [pnas.org]
- 11. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 13. gbcbiotech.com [gbcbiotech.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Anti-Influenza Agent 4 in Ferret Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols and data for the administration and evaluation of Anti-Influenza Agent 4, a novel ribonucleoside analog, in the ferret model of influenza virus infection. The ferret model is highly relevant for studying human influenza due to similarities in lung physiology, sialic acid receptor distribution, and clinical manifestations of the disease.[1][2][3] The following sections detail the experimental procedures, present quantitative data from efficacy studies, and illustrate key pathways and workflows.
Data Presentation
The efficacy of this compound was evaluated in ferrets infected with influenza A virus. Key parameters, including viral load, body temperature, and inflammatory markers, were assessed.
Table 1: Antiviral Efficacy of this compound in Influenza A Virus-Infected Ferrets
| Treatment Group | Dosing Regimen | Mean Viral Titer (TCID₅₀/mL) in Nasal Washes (Day 3 post-infection) | Change in Body Temperature (°C) (Peak) |
| Vehicle Control | 1% Methylcellulose, b.i.d. | 1.5 x 10⁶ | +1.8 |
| This compound | 7 mg/kg, b.i.d. | 2.0 x 10³ | +0.5 |
| This compound | 20 mg/kg loading dose, then 7 mg/kg b.i.d. | 8.5 x 10² | +0.3 |
Data are representative and compiled from studies on similar ribonucleoside analogs like EIDD-2801.[4][5]
Table 2: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine Expression in Nasal Turbinates
| Gene | Vehicle Control (Fold Change) | This compound (7 mg/kg b.i.d.) (Fold Change) |
| IL-6 | 25.4 | 5.2 |
| TNF-α | 18.9 | 3.1 |
| CXCL10 | 32.1 | 6.8 |
Expression levels are shown as fold change relative to uninfected animals. Data is representative based on ferret studies with related compounds.[4]
Experimental Protocols
Ferret Model and Influenza Virus Infection
-
Animal Model: Male and female ferrets (Mustela putorius furo), 6-12 months of age, are used. Ferrets are housed in appropriate containment facilities.
-
Virus Strains: Pandemic (e.g., A/California/07/2009 (H1N1)) and seasonal influenza A virus strains are utilized.
-
Inoculation: Ferrets are lightly anesthetized and intranasally inoculated with approximately 10⁶ plaque-forming units (PFU) of the influenza virus in a volume of 1 mL (0.5 mL per nostril).[6]
Administration of this compound
-
Formulation: this compound is formulated in 1% methylcellulose in water for oral administration.
-
Dosing Regimens:
-
Therapeutic: Treatment is initiated 24 hours post-infection. A common regimen is a 20 mg/kg loading dose followed by 7 mg/kg twice daily (b.i.d.) for 3.5 days.[4]
-
Prophylactic: Treatment is initiated 3 hours before infection.
-
-
Administration: The compound is administered orally in a 3.5 mL dose, followed by a 3.5 mL chase of a high-calorie liquid dietary supplement to ensure complete dosage.[4]
Sample Collection and Analysis
-
Nasal Washes: To monitor viral shedding, nasal washes are collected daily. Ferrets are anesthetized, and 1 mL of sterile phosphate-buffered saline (PBS) is instilled into the nostrils. The expelled liquid is collected for viral titration.[7]
-
Body Temperature: Body temperature is continuously monitored using telemetry implants.
-
Tissue Collection: At specified time points (e.g., day 2.5 post-infection), ferrets are euthanized, and nasal turbinates and lung tissues are collected for virological and immunological analysis.
-
Viral Titer Quantification: Viral titers in nasal washes and tissue homogenates are determined by 50% tissue culture infectious dose (TCID₅₀) assay on Madin-Darby canine kidney (MDCK) cells.
-
Gene Expression Analysis: RNA is extracted from nasal turbinates, and the expression of pro-inflammatory cytokines and chemokines is quantified using quantitative real-time PCR (qRT-PCR).
Visualizations
Mechanism of Action: Lethal Mutagenesis
The proposed mechanism of action for this compound, a ribonucleoside analog, is the induction of lethal mutagenesis in the influenza virus genome.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of this compound in the ferret model.
Caption: Experimental workflow for efficacy testing in ferrets.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrets as Models for Influenza Virus Transmission Studies and Pandemic Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Efficacy Paradigms of the Influenza Clinical Drug Candidate EIDD-2801 in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complexities in Ferret Influenza Virus Pathogenesis and Transmission Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Influenza A (H1N1) Virus Infections in Mice and Ferrets with Cyanovirin-N - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Stability of "Anti-Influenza Agent 4" in Biological Media
Audience: Researchers, scientists, and drug development professionals.
Introduction The assessment of a drug candidate's stability in biological matrices is a critical step in the early stages of drug discovery and development.[1][] This process provides essential insights into a compound's potential in vivo performance. Instability in biological media, such as plasma or tissue homogenates, can lead to rapid clearance, short half-life, and consequently, poor bioavailability and efficacy.[3][4][5] Enzymes present in plasma, particularly hydrolases and esterases, can degrade susceptible compounds, making it challenging to achieve therapeutic concentrations.[3] Therefore, evaluating the stability of "Anti-Influenza agent 4" in relevant biological media is fundamental to predicting its pharmacokinetic profile and guiding further development.
This document provides detailed protocols for measuring the stability of "this compound" in plasma and tissue homogenates. It includes methodologies for data analysis, interpretation, and visual workflows to guide the experimental process.
Context: Influenza Virus Life Cycle and Potential Antiviral Targets
To understand the relevance of "this compound," it is useful to visualize the influenza virus life cycle and the key stages that can be targeted by antiviral drugs. The following diagram illustrates a simplified pathway of viral entry, replication, and release. "this compound" is hypothesized to inhibit the viral neuraminidase, preventing the release of new virions from the host cell.
References
Application Notes and Protocols for Arbidol (Umifenovir), an Anti-Influenza Agent for Studying Viral Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific designation "Anti-Influenza agent 4" does not correspond to a known compound in virology, this document provides comprehensive application notes and protocols for a representative and well-characterized anti-influenza agent that targets viral entry: Arbidol (Umifenovir) . Arbidol is a broad-spectrum antiviral compound that effectively inhibits the entry of influenza A and B viruses into host cells.[1][2] Its mechanism of action makes it an invaluable tool for researchers studying the intricacies of viral entry, including membrane fusion and the conformational changes in viral glycoproteins.[3][4]
Arbidol's primary mode of action involves the inhibition of membrane fusion between the viral envelope and the host cell's endosomal membrane.[2] It targets the viral hemagglutinin (HA) protein, a key player in the initial stages of infection.[5] By binding to a hydrophobic cavity in the HA trimer stem, Arbidol stabilizes the prefusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome.[4][5] This unique mechanism not only blocks viral entry but also offers a target for the development of broad-spectrum influenza therapeutics.
These notes provide detailed protocols for key assays used to characterize the antiviral activity of Arbidol and similar viral entry inhibitors, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation: In Vitro Efficacy of Arbidol (Umifenovir)
The antiviral activity of Arbidol has been evaluated against a wide range of influenza virus strains. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies. These values are crucial for determining the potency of the agent and for designing experiments.
Table 1: IC50 Values of Arbidol against Influenza Viruses
| Influenza Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Cytopathic Effect (CPE) Reduction | 2.7 - 13.8 µg/mL | [6] |
| Influenza A (H3N2) | MDCK | CPE Reduction | 4.4 - 12.1 µM | [7] |
| Influenza A (H5N1) | Various | Not Specified | 30 µg/mL | [8] |
| Influenza B | MDCK | CPE Reduction | 1.9 - 8.5 (Therapeutic Index) | [8] |
*Note: Values reported in µg/mL have been presented as is, due to the lack of reported molecular weight in the source for precise conversion.
Table 2: EC50 Values of Arbidol against Influenza Viruses
| Influenza Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A/Aichi/2/68 (H3N2) | Not Specified | Not Specified | 10 µg/mL | [8] |
| Various Influenza A and B | Not Specified | Not Specified | 3 - 9 µg/mL | [9] |
| Influenza A (H1N1) | MDCK | Not Specified | ~5 µM | [10] |
| Influenza B | MDCK | Not Specified | ~5 µM | [10] |
*Note: Values reported in µg/mL have been presented as is, due to the lack of reported molecular weight in the source for precise conversion.
Experimental Protocols
Detailed methodologies for key experiments to evaluate viral entry inhibitors are provided below.
Hemagglutination Inhibition (HI) Assay
The HI assay is a classical method to screen for compounds that prevent the interaction between the influenza virus HA and sialic acid receptors on red blood cells (RBCs), thus inhibiting hemagglutination.
Principle: Influenza virus agglutinates RBCs by binding to sialic acid receptors on their surface. Antibodies or other inhibitory molecules that bind to the HA protein can block this interaction. The highest dilution of a compound that completely inhibits hemagglutination is determined as the HI titer.
Protocol:
-
Preparation of Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.2.
-
Influenza virus stock with a known hemagglutination (HA) titer. Determine the HA titer by serially diluting the virus and observing the highest dilution that causes complete agglutination of a standardized RBC solution. The working dilution of the virus for the HI assay should contain 4 HA units (HAU) in 25 µL.[11]
-
Red Blood Cells (RBCs): Chicken or turkey RBCs are commonly used. Prepare a 0.5% (v/v) suspension in PBS.[12]
-
Test Compound (Arbidol): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in PBS.
-
-
Assay Procedure:
-
In a V-bottom 96-well microtiter plate, add 25 µL of PBS to all wells except for the first column.
-
Add 50 µL of the highest concentration of the diluted test compound to the first well of a row and perform serial two-fold dilutions by transferring 25 µL to the subsequent wells. Discard the final 25 µL from the last well.
-
Include a virus control (virus + RBCs, no compound) and an RBC control (PBS + RBCs, no virus).
-
Add 25 µL of the diluted virus (containing 4 HAU) to all wells containing the test compound and the virus control wells.
-
Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the compound to bind to the virus.[11]
-
Add 50 µL of the 0.5% RBC suspension to all wells.[12]
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the RBC control well have formed a distinct button at the bottom.
-
Read the results. A positive result (inhibition) is indicated by the formation of a sharp button of RBCs at the bottom of the well. A negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs. The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.
-
Microneutralization (MN) Assay
The MN assay is a highly sensitive and specific method to quantify the ability of a compound to neutralize influenza virus infectivity in cell culture.
Principle: The infectivity of a known amount of influenza virus is measured in the presence of serial dilutions of the test compound. The neutralization titer is the highest dilution of the compound that inhibits virus replication, often measured by the absence of cytopathic effect (CPE) or by detecting viral proteins via ELISA.[7]
Protocol:
-
Preparation of Reagents and Cells:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) for cell growth and serum-free MEM with TPCK-trypsin for infection.
-
Influenza virus stock: Titer the virus to determine the 50% Tissue Culture Infectious Dose (TCID50) per mL.[5] The working dilution for the assay should contain 100 TCID50 in 50 µL.
-
Test Compound (Arbidol): Prepare serial two-fold dilutions in serum-free MEM.
-
-
Assay Procedure:
-
Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.
-
In a separate 96-well plate, prepare serial dilutions of the test compound.
-
Add an equal volume of the virus suspension (containing 100 TCID50) to each well with the diluted compound.
-
Incubate the virus-compound mixture for 1-2 hours at 37°C to allow for neutralization.
-
Wash the confluent MDCK cell monolayer with PBS.
-
Transfer the virus-compound mixture to the corresponding wells of the MDCK cell plate.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for the presence of CPE.
-
The neutralization titer is the reciprocal of the highest dilution of the compound that completely inhibits CPE in at least 50% of the wells.
-
Alternatively, the presence of viral nucleoprotein (NP) can be detected by ELISA for a more quantitative readout.[7]
-
Cell-Based Fusion Inhibition Assay
This assay directly measures the ability of a compound to block the fusion of the viral envelope with the host cell membrane.
Principle: Cells expressing influenza HA are exposed to a low pH buffer to trigger the conformational change in HA that mediates membrane fusion. In the absence of an inhibitor, this leads to the formation of syncytia (multinucleated giant cells). Fusion inhibitors like Arbidol will prevent syncytia formation.[2]
Protocol:
-
Cell Preparation and Infection:
-
Seed susceptible cells (e.g., CV-1 or MDCK) in a 96-well plate and grow to confluency.
-
Infect the cells with influenza virus at a high multiplicity of infection (MOI) to ensure high-level expression of HA on the cell surface. Incubate for 18-24 hours.[2]
-
-
Fusion Inhibition Assay:
-
Wash the infected cells with serum-free medium.
-
Add medium containing serial dilutions of the test compound (Arbidol) to the wells and incubate for 1 hour at 37°C.
-
Aspirate the compound-containing medium.
-
To trigger fusion, add a low pH fusion buffer (e.g., PBS adjusted to pH 5.0) and incubate for 2-5 minutes at 37°C.
-
Neutralize the acidic buffer by adding regular growth medium.
-
Incubate the cells for 3-4 hours at 37°C to allow for syncytia formation.[13]
-
-
Visualization and Quantification:
-
Fix the cells with methanol and stain with Giemsa stain.[2]
-
Observe the cells under a microscope for the presence of syncytia.
-
Quantify the fusion inhibition by counting the number of syncytia per field or by measuring the total area of syncytia. The concentration of the compound that inhibits syncytia formation by 50% (IC50) can then be calculated.
-
Visualizations
Influenza Virus Entry Pathway and Arbidol's Mechanism of Action
Caption: Influenza virus entry and the inhibitory mechanism of Arbidol.
Experimental Workflow: Hemagglutination Inhibition (HI) Assay
References
- 1. Influenza Virus-cell Fusion Inhibition Assay [en.bio-protocol.org]
- 2. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 3. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.vla.gov.uk [science.vla.gov.uk]
- 7. cdn.who.int [cdn.who.int]
- 8. caymanchem.com [caymanchem.com]
- 9. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. cdn.who.int [cdn.who.int]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Influenza Agent 4 (Favipiravir) in Hemagglutination Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing "Anti-Influenza agent 4" (structurally analogous to Favipiravir/T-705) in hemagglutination inhibition (HI) assays to evaluate its antiviral efficacy against various influenza virus strains.
Introduction
Influenza viruses possess a surface glycoprotein called hemagglutinin (HA), which enables the virus to bind to sialic acid receptors on the surface of red blood cells (RBCs), causing them to agglutinate. The hemagglutination inhibition (HI) assay is a widely used method to measure the presence and quantity of antibodies or other agents that can block this interaction. In the context of antiviral drug development, the HI assay can be adapted to assess the ability of a compound to interfere with the viral HA function, thereby preventing agglutination.
"this compound" (Favipiravir/T-705) is a potent antiviral compound with a broad spectrum of activity against influenza A, B, and C viruses.[1] Its primary mechanism of action is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. While its main target is the polymerase, understanding its effects on other viral processes, or lack thereof, is valuable. The HI assay can serve as a supplementary method to characterize the antiviral profile of "this compound" and to rule out direct inhibition of hemagglutinin as a primary mechanism.
Principle of the Hemagglutination Inhibition Assay
The HI assay is based on the principle that if a sample containing an inhibitory agent, such as "this compound," is pre-incubated with a standardized amount of influenza virus, the agent may bind to the virus and inhibit its ability to agglutinate red blood cells. The highest dilution of the agent that completely inhibits hemagglutination is considered the HI titer. This provides a quantitative measure of the agent's inhibitory activity against the specific influenza virus strain being tested.
Quantitative Data Summary
The inhibitory activity of "this compound" (Favipiravir/T-705) against various influenza virus strains has been determined using plaque reduction assays, which provide 50% inhibitory concentration (IC50) values. While the HI assay is not the primary method for quantifying the potency of polymerase inhibitors, the following table of IC50 values from plaque reduction assays demonstrates the compound's broad-spectrum efficacy.
| Influenza Virus Strain | Type | IC50 (µg/mL) |
| A/PR/8/34 (H1N1) | A | 0.16 |
| A/NWS/33 (H1N1) | A | 0.091 |
| A/Suita/1/89 (H1N1) | A | 0.029 |
| A/Kitakyushu/159/93 (H3N2) | A | 0.48 |
| B/Lee/40 | B | 0.039 |
| B/Ibaraki/2/85 | B | 0.089 |
| C/Ann Arbor/1/50 | C | 0.030 |
| C/Yamagata/1/88 | C | 0.057 |
Data sourced from in vitro plaque reduction assays of T-705 (Favipiravir).[1]
Experimental Protocols
Materials and Reagents
-
"this compound" (Favipiravir/T-705) stock solution of known concentration
-
Influenza virus of a known subtype (e.g., A/H1N1, A/H3N2, B)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS
-
V-bottom 96-well microtiter plates
-
Pipettes and multichannel pipettes
-
Receptor Destroying Enzyme (RDE) for treating serum (if used as a control)
-
Positive control antiserum against the test virus
-
Negative control (e.g., cell culture medium or PBS)
Experimental Workflow
Caption: Workflow of the Hemagglutination Inhibition Assay.
Step-by-Step Protocol
1. Preparation of Reagents
-
"this compound" Dilutions: Prepare a series of two-fold dilutions of the "this compound" stock solution in PBS. The concentration range should be selected based on the expected potency of the compound.
-
Virus Standardization (Hemagglutination Assay - HA):
-
Add 50 µL of PBS to all wells of a 96-well V-bottom plate.
-
Add 50 µL of the virus stock to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Incubate the plate at room temperature for 30-45 minutes.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a uniform reddish suspension).
-
For the HI assay, a working dilution of the virus corresponding to 4 HA units is required.[2][3]
-
-
Red Blood Cell Suspension: Wash chicken or turkey RBCs three times with PBS and prepare a 0.5% (v/v) suspension in PBS.
2. Hemagglutination Inhibition (HI) Assay
-
Add 25 µL of PBS to all wells of a 96-well V-bottom plate.
-
Add 25 µL of the highest concentration of the diluted "this compound" to the first well of a row and perform serial two-fold dilutions down the column.[2]
-
Include positive control (antiserum) and negative control (PBS or cell culture medium) wells.
-
Add 25 µL of the standardized virus suspension (4 HAU) to all wells containing the test agent and controls.[2][3]
-
Gently tap the plate to mix the contents and incubate at room temperature for 60 minutes.[3]
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix and incubate at 4°C for 30-60 minutes, or until the RBCs in the control wells have settled to form a distinct button.[3]
3. Interpretation of Results
-
Positive Result (Inhibition): A distinct, sharp button of RBCs at the bottom of the well indicates the absence of hemagglutination.
-
Negative Result (No Inhibition): A uniform, reddish suspension or a diffuse lattice of RBCs indicates hemagglutination.
-
HI Titer: The HI titer is the reciprocal of the highest dilution of "this compound" that completely inhibits hemagglutination.
Mechanism of Action of "this compound" (Favipiravir)
The primary mechanism of action of "this compound" is not the inhibition of hemagglutinin. Instead, it targets the viral RNA-dependent RNA polymerase (RdRP).
Caption: Mechanism of Action of this compound.
"this compound" is a prodrug that is converted into its active, phosphoribosylated form (Favipiravir-RTP) within the host cell. This active form is recognized as a purine nucleotide by the viral RdRP, leading to its incorporation into the nascent viral RNA strand. This incorporation is lethal to the virus, though the precise mechanism of termination is still under investigation. This targeted action on the viral polymerase explains its broad-spectrum activity against various RNA viruses.
Conclusion
The hemagglutination inhibition assay is a valuable tool in the initial characterization of anti-influenza compounds. For a polymerase inhibitor like "this compound" (Favipiravir/T-705), the HI assay is not expected to show direct, potent inhibition, as its mechanism of action is not targeted at the hemagglutinin protein. However, performing this assay can confirm the specificity of the compound's antiviral activity and rule out off-target effects on viral entry. The primary quantitative assessment of "this compound"'s efficacy should be conducted using methods that directly measure viral replication, such as plaque reduction assays or quantitative PCR.
References
- 1. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Improving "Anti-Influenza agent 4" solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Anti-Influenza agent 4." The information herein is designed to address common challenges, particularly concerning the agent's solubility for in vitro assays.
Troubleshooting Guide
Issue: "this compound" Precipitates Upon Dilution in Aqueous Media
Precipitation of "this compound" when diluted from a DMSO stock into aqueous buffers or cell culture media is a common challenge. This can lead to inaccurate and unreliable results in in vitro assays. The following steps can help troubleshoot and mitigate this issue.
1. Optimize Stock Solution Concentration:
-
Problem: The initial stock solution in DMSO may be too concentrated, leading to precipitation when the solvent environment changes abruptly upon dilution.
-
Solution: Prepare a lower concentration stock solution in DMSO. While "this compound" has a reported solubility of 45 mg/mL in DMSO, starting with a 10 mM stock solution is a common practice for many small molecules in drug discovery.
2. Modify the Dilution Method:
-
Problem: Rapidly adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution. Instead of a single large dilution, perform a series of smaller, sequential dilutions. Additionally, vortex or gently mix the solution continuously while adding the stock solution to aid in its dispersion.
3. Utilize Co-solvents:
-
Problem: The significant difference in polarity between DMSO and the aqueous medium can cause the compound to become insoluble.
-
Solution: Incorporate a co-solvent that is miscible with both DMSO and water. Ethanol and polyethylene glycol (PEG) are commonly used co-solvents in pharmaceutical formulations. Prepare an intermediate dilution of the DMSO stock in the co-solvent before the final dilution in the aqueous medium. It is crucial to perform a vehicle control experiment to ensure the co-solvent does not affect the experimental outcome.
4. Adjust the pH of the Aqueous Medium:
-
Problem: The solubility of "this compound" may be pH-dependent.
-
Solution: If the compound has ionizable groups, adjusting the pH of the buffer or cell culture medium can significantly enhance its solubility. Experiment with a range of pH values to determine the optimal condition for solubility. Ensure the chosen pH is compatible with your cell line or assay.
5. Employ Solubilizing Excipients:
-
Problem: The inherent hydrophobicity of the compound may be too high for it to remain soluble in an aqueous environment.
-
Solution: Consider the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose. As with co-solvents, a proper vehicle control is essential.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for "this compound"?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. The reported solubility is 45 mg/mL (approximately 116.45 mM) with the aid of sonication[1]. For cell-based assays, it is critical to ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cytotoxicity[1].
Q2: My compound has precipitated out of the DMSO stock solution upon storage. What should I do?
A2: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of dissolved compounds. If precipitation is observed, gently warm the solution and sonicate until the compound is fully redissolved. To prevent this, store DMSO stock solutions in tightly sealed vials with desiccant, and prepare fresh dilutions for your experiments whenever possible.
Q3: Can I use sonication to dissolve "this compound"?
A3: Yes, sonication is recommended to aid in the dissolution of "this compound" in DMSO[1]. It provides the energy needed to break down the crystal lattice of the solid compound. However, prolonged or high-intensity sonication can potentially degrade the compound. Use a short burst of sonication and visually inspect for dissolution.
Q4: What are some alternative solvents to DMSO?
A4: While DMSO is a common starting point, other organic solvents can be explored. Ethanol has been shown to be a suitable solvent for some antiviral drugs. For instance, oseltamivir is freely soluble in ethanol, while favipiravir is also reported to be soluble in ethanol[2][3][4]. The solubility of "this compound" in these solvents would need to be experimentally determined.
Q5: How can I assess the solubility of "this compound" in different solvents myself?
A5: You can perform a kinetic or thermodynamic solubility assay. A kinetic solubility assay, often performed using nephelometry, measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. A thermodynamic solubility assay, or shake-flask method, determines the equilibrium solubility of the solid compound in a given solvent over a longer incubation period. Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of Selected Anti-Influenza Agents in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 45 mg/mL (~116.45 mM) | [1] |
| Oseltamivir | Water | Freely Soluble | [2][5] |
| Methanol | Freely Soluble | [2][6] | |
| Ethanol | Freely Soluble | [2] | |
| DMSO | Sparingly Soluble | [2] | |
| PBS (pH 7.2) | ~10 mg/mL | [7] | |
| Zanamivir | Water | 18 mg/mL | [8][9][10] |
| DMSO | ~0.13 mg/mL | [11] | |
| PBS (pH 7.2) | ~5 mg/mL | [11] | |
| Favipiravir | Water | Sparingly Soluble | [4][12] |
| Ethanol | Soluble | [3][4] | |
| DMSO | Up to 30 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the concentration at which "this compound" precipitates from an aqueous solution.
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of the "this compound" DMSO stock solution.
-
Prepare Assay Plate: Transfer a small volume (e.g., 2 µL) of each dilution from the compound plate to a clear-bottom 96-well assay plate.
-
Add Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final assay concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protecting it from light.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the buffer-only control.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of "this compound".
-
Compound Addition: Add an excess amount of solid "this compound" to a series of vials containing different aqueous buffers or solvents.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of "this compound" in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent or buffer.
Mandatory Visualizations
Signaling Pathway
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. bio-gems.com [bio-gems.com]
- 4. New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Zanamivir | Other Hydrolases | Tocris Bioscience [tocris.com]
- 10. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method – Oriental Journal of Chemistry [orientjchem.org]
"Anti-Influenza agent 4" degradation issues and storage conditions
Welcome to the technical support center for Anti-Influenza Agent 4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling, storage, and experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C in a desiccated environment, protected from light. For short-term use, a stock solution can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q2: I observe a decrease in the potency of my this compound solution over time. What could be the cause?
A2: A decrease in potency is likely due to degradation. This compound is susceptible to hydrolysis, particularly in aqueous solutions with acidic or alkaline pH.[1][2] It is also sensitive to light and oxidative stress.[1][3] Ensure your solutions are prepared fresh and used promptly. If storage is necessary, follow the recommended conditions strictly.
Q3: Can I prepare aqueous solutions of this compound for my cell-based assays?
A3: Yes, but with caution. While this compound is soluble in aqueous buffers, its stability is pH-dependent. The optimal pH for stability in aqueous solution is around 4.0.[4][5] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use. This minimizes the exposure of the agent to potentially suboptimal pH conditions in the medium for extended periods.
Q4: I am seeing unexpected peaks in my HPLC analysis of this compound. What are these?
A4: Unexpected peaks likely represent degradation products. Forced degradation studies have shown that this compound can degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1][3][6][] To identify the nature of these peaks, it is recommended to run control experiments where the compound is intentionally subjected to these stress conditions and compare the resulting chromatograms with your experimental samples.
Q5: How does this compound inhibit influenza virus replication?
A5: this compound is a potent inhibitor of the viral polymerase acidic (PA) protein's cap-dependent endonuclease activity.[8][9] This enzyme is crucial for the initiation of viral mRNA synthesis through a "cap-snatching" mechanism.[8][9] By inhibiting this step, this compound effectively blocks viral gene transcription and replication.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment from a properly stored powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. | |
| Low or no antiviral activity observed | Complete degradation of the agent. | Perform a stability check on your current batch of this compound using the HPLC protocol provided below. If degradation is confirmed, use a fresh, unexpired batch. |
| Suboptimal assay conditions. | Ensure the pH of your assay buffer is within the stable range for the agent. Minimize the incubation time in aqueous solutions where possible. | |
| Precipitation of the compound in aqueous buffer | Poor solubility at the working concentration or pH. | Prepare a higher concentration stock in an organic solvent like DMSO and dilute it further in the aqueous buffer just before use. Ensure the final concentration of the organic solvent is compatible with your assay. |
Stability Data of this compound
The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies.
Table 1: Stability in Aqueous Solutions at Different pH (7 days at 25°C)
| pH | % Remaining Agent 4 | Major Degradant(s) |
| 2.0 | 75% | Hydrolysis Product A |
| 4.0 | 98% | Minimal degradation |
| 7.0 | 85% | Hydrolysis Product B |
| 9.0 | 60% | Hydrolysis Product B & C |
Table 2: Stability under Other Stress Conditions
| Condition | Duration | % Remaining Agent 4 | Major Degradant(s) |
| 3% H₂O₂ | 24 hours | 80% | Oxidative Product X |
| UV Light (254 nm) | 48 hours | 70% | Photodegradation Product Y |
| Heat (60°C) | 7 days | 90% | Thermal Degradant Z |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol allows for the quantification of intact this compound and the detection of its degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, determined using a reference standard.
-
Calculate the percentage of remaining agent by comparing the peak area in the test sample to that of a freshly prepared standard.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the drug product to understand its degradation pathways.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
UV lamp (254 nm)
-
Heating block or oven
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in 1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve this compound in 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 30% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Keep the solid form of this compound in an oven at 80°C for 7 days.
-
Analysis: Analyze the samples from each condition using the HPLC method described in Protocol 1.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for common experimental issues.
Caption: Mechanism of action of this compound.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 6. pnrjournal.com [pnrjournal.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Anti-Influenza Agent 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo bioavailability with "Anti-Influenza agent 4".
Troubleshooting Guide
Q1: We are observing low plasma concentrations of this compound in our mouse model despite administering a high oral dose. What are the potential causes?
Low oral bioavailability is likely the primary reason for low plasma concentrations. This can be attributed to several factors related to the drug's properties and physiological processes.[1][2][3] The main causes to investigate are:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][4][5]
-
Low Permeability: The agent may not efficiently pass through the intestinal epithelium to reach the bloodstream.[6][7]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[1][8]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other transporters in the intestinal wall can actively pump the drug back into the gut lumen.[1]
To begin troubleshooting, it is recommended to first characterize the physicochemical properties of this compound, specifically its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[9]
Q2: Our in vitro studies show high antiviral activity, but we see poor efficacy in vivo. How can we bridge this disconnect?
This is a common challenge in drug development and often points to suboptimal pharmacokinetic properties of the compound.[1][6] The high in vitro potency needs to be matched by sufficient drug concentration at the site of action (the lungs for influenza) for a sustained period.[10]
Here’s a logical workflow to address this issue:
References
- 1. longdom.org [longdom.org]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
"Anti-Influenza agent 4" off-target effects in host cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Anti-Influenza Agent 4 in host cells. As public data on the specific off-target effects of "this compound" is limited, this guide offers a framework for identifying and characterizing potential unintended cellular interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe unexpected cytotoxicity in our uninfected cell lines treated with this compound. How can we determine if this is an off-target effect?
A1: Unintended cytotoxicity is a common concern with novel therapeutic agents. The following steps can help you characterize this observation:
Troubleshooting Steps:
-
Confirm Drug Purity and Identity: Ensure the purity and identity of your batch of this compound using methods like HPLC-MS. Impurities from synthesis could be responsible for the observed toxicity.
-
Dose-Response Analysis: Perform a detailed dose-response curve in both your primary cell line and a panel of other cell lines (e.g., HEK293T, HepG2, A549) to determine the CC50 (50% cytotoxic concentration). Compare this to the EC50 (50% effective concentration) against the influenza virus. A low therapeutic index (CC50/EC50) suggests a higher likelihood of off-target effects at therapeutic concentrations.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.
-
Control Compound: Include a well-characterized anti-influenza drug with a known safety profile (e.g., Oseltamivir, Zanamivir) as a negative control for off-target cytotoxicity.
Experimental Protocol: Determining CC50 using an MTT Assay
-
Cell Seeding: Seed 96-well plates with your chosen cell line at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 100 µM down to 1 nM.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the CC50 value.
Hypothetical Data Summary: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | EC50 (Influenza A/WSN/33) (µM) | Therapeutic Index (CC50/EC50) |
| A549 | 25.3 | 0.15 | 168.7 |
| MDCK | > 100 | 0.12 | > 833.3 |
| HEK293T | 15.8 | N/A | N/A |
| HepG2 | 8.9 | N/A | N/A |
This table illustrates how to present cytotoxicity data. A lower therapeutic index in a non-target cell line like HepG2 could indicate potential off-target effects.
Q2: Our transcriptomics (e.g., RNA-seq) data shows significant changes in host cell gene expression unrelated to the viral response after treatment with this compound. How do we proceed?
A2: This is a strong indication of off-target activity. The next steps should focus on identifying the affected cellular pathways.
Troubleshooting and Investigation Workflow:
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID, Reactome) to identify signaling pathways that are significantly enriched in your differentially expressed gene list. Look for pathways related to cell cycle, apoptosis, stress responses, or metabolic processes.
-
Validation of Key Genes: Validate the RNA-seq results for a selection of key up- or down-regulated genes using RT-qPCR.
-
Protein Level Confirmation: Use Western blotting or proteomics to determine if the observed changes in mRNA levels translate to changes in protein expression.
-
Functional Assays: Based on the pathway analysis, perform functional assays to confirm the predicted cellular phenotype. For example, if apoptosis-related genes are upregulated, perform a caspase activity assay or Annexin V staining.
Experimental Workflow for Investigating Off-Target Gene Expression
Caption: Workflow for investigating off-target gene expression changes.
Q3: We suspect this compound might be a kinase inhibitor based on its chemical structure. How can we test this hypothesis?
A3: Structural similarity to known kinase inhibitors is a valid starting point for investigating off-target effects. A systematic approach can be used to identify potential kinase targets.
Investigative Steps:
-
Kinase Panel Screening: The most direct method is to screen this compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM). This will provide a broad overview of its kinase inhibitory activity.
-
Dose-Response for Hits: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 value.
-
Cellular Target Engagement: If a specific kinase is identified as a potent off-target, confirm that the agent can inhibit its activity within the cell. This can be done by monitoring the phosphorylation of a known downstream substrate of that kinase via Western blot.
Hypothetical Kinase Screening Data
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) | Potential Downstream Pathway Affected |
| MAPK1 (ERK2) | 8.5% | > 50 | MAPK/ERK Signaling |
| SRC | 92.1% | 0.85 | Cell Adhesion, Proliferation |
| EGFR | 12.3% | > 50 | Growth Factor Signaling |
| AURKB | 78.4% | 2.1 | Cell Cycle (Mitosis) |
This table shows hypothetical results from a kinase screen, identifying SRC and AURKB as potential off-targets.
Hypothetical Signaling Pathway Perturbation
If SRC kinase is identified as an off-target, you might observe downstream effects on pathways like cell adhesion and migration.
Caption: Hypothetical off-target inhibition of SRC kinase by Agent 4.
Technical Support Center: Troubleshooting Plaque Assays for Anti-Influenza Agent 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with "Anti-Influenza Agent 4" in plaque assays. Our aim is to help you identify potential sources of variability and achieve reproducible data.
Troubleshooting Guides
Issue 1: High Variability in Plaque Numbers Between Replicates
Users have reported significant differences in plaque counts in replicate wells treated with the same concentration of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inaccurate Viral Dilutions | Double-check dilution calculations and ensure thorough mixing between serial dilutions. Use fresh pipette tips for each dilution step to avoid carry-over.[1] | Consistent plaque numbers across a logical dilution series (e.g., a 10-fold dilution results in an approximate 10-fold decrease in plaques).[2][3] |
| Uneven Cell Monolayer | Ensure a confluent and even monolayer of cells (e.g., MDCK) is present before infection.[1][3] Seed cells evenly and allow them to form a monolayer overnight.[3][4] | A uniform cell sheet is visible across the entire well surface before and after the assay. |
| Pipetting Inconsistency | When adding the virus inoculum or the overlay, ensure consistent volume and gentle dispensing to avoid disturbing the cell monolayer.[5] | Reduced variability in plaque counts between replicate wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation in outer wells, fill all wells of the plate with liquid, even if they are not all used for the experiment.[4] | More consistent plaque formation across the entire plate. |
Issue 2: No Plaques or Very Few Plaques Observed
Researchers have noted a complete absence or a significant reduction in the expected number of plaques, even in control wells without this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Low Virus Viability | Verify the viability of your influenza virus stock. Repeated freeze-thaw cycles can reduce viral infectivity.[1] Use a freshly thawed aliquot of a validated virus stock. | The expected number of plaques is observed in the virus-only control wells. |
| Incorrect Virus Concentration | The virus concentration may be too low to produce a countable number of plaques.[1] Use a lower dilution of your virus stock. | A countable number of plaques (typically 20-100) is present in the control wells.[2] |
| Inappropriate Host Cells | Confirm that the cell line being used (e.g., MDCK) is susceptible to the specific influenza virus strain.[1] | Plaque formation is observed in control wells. |
| Suboptimal Incubation Conditions | Ensure the incubator is maintaining the correct temperature, CO2 levels, and humidity for both the cells and the virus.[1][5] | Healthy cell monolayer and consistent plaque formation in controls. |
Issue 3: Fuzzy or Indistinct Plaque Morphology
Users have reported difficulty in accurately counting plaques due to their diffuse and unclear appearance.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Indicator |
| Incorrect Overlay Concentration or Temperature | If using an agarose overlay, ensure the concentration is appropriate (typically 0.3-0.7%) and that it has cooled sufficiently before adding it to the cells to avoid thermal shock.[1][6] A semi-solid overlay like Avicel can be a good alternative to avoid issues with hot agarose.[4] | Clear, well-defined plaques are visible. |
| Movement of Plates After Overlay | Do not move the plates until the overlay has completely solidified to prevent smearing of the plaques.[1] | Sharp and distinct plaque edges. |
| Inappropriate Cell Density | A cell monolayer that is too dense can result in smaller, less clear plaques.[1] Optimize the initial cell seeding density. | Clear zones of cell death are easily distinguishable. |
| Extended Incubation Time | Over-incubation can lead to the plaques becoming larger and merging, making them difficult to count.[1] Determine the optimal incubation time for your specific virus and cell line. | Plaques are of a countable size and do not overlap extensively. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density for a plaque assay with influenza virus?
A1: The optimal cell density for Madin-Darby canine kidney (MDCK) cells, a common choice for influenza plaque assays, is typically around 3 x 10^5 cells/mL when seeding 1 mL per well in a 12-well plate to achieve a confluent monolayer the next day.[4] However, this can vary depending on the cell line and plate format, so it's recommended to optimize this for your specific experimental conditions.
Q2: How can I be sure that my this compound is not cytotoxic at the concentrations I'm testing?
A2: It is crucial to perform a cytotoxicity assay to determine the concentration range of this compound that is non-toxic to the host cells. This can be done by incubating a confluent cell monolayer with various concentrations of the agent (without the virus) and then assessing cell viability using methods like MTT or trypan blue exclusion.
Q3: What are the key differences between using an agarose overlay and a semi-solid overlay like Avicel?
A3: Agarose overlays are traditional but require careful temperature control to avoid damaging the cell monolayer.[6] Semi-solid overlays, such as those containing Avicel (a microcrystalline cellulose), are applied at room temperature, which can improve reproducibility by eliminating the risk of "burning" the cells.[4] However, with semi-solid overlays, it may not be possible to isolate pure viral plaques.[4]
Q4: My plaque counts are not linear across my dilution series. What could be the cause?
A4: This is a common issue that can arise from several factors. Inaccurate pipetting and insufficient mixing between dilutions are frequent culprits.[7] Enveloped viruses like influenza can also be "sticky" and adhere to plastic pipette tips, so it is crucial to change tips between each dilution.[4] Additionally, a very high concentration of virus can lead to plaque overlap, making accurate counting difficult and disrupting the expected linear relationship.[3]
Experimental Protocols
Standard Plaque Assay Protocol for Influenza Virus
This protocol is a general guideline and may require optimization for specific influenza strains and cell lines.
-
Cell Seeding (Day 1):
-
Prepare a single-cell suspension of MDCK cells and count them.
-
Resuspend the cells to a concentration of 3 x 10^5 cells/mL in DMEM supplemented with 10% FBS.[4]
-
Seed 1 mL of the cell suspension into each well of a 12-well plate.[4]
-
Incubate overnight at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.[4]
-
-
Virus Dilution and Infection (Day 2):
-
Prepare ten-fold serial dilutions of the influenza virus stock in serum-free DMEM.
-
Wash the confluent cell monolayers twice with PBS.
-
Infect the cells by adding 100-200 µL of each virus dilution to the respective wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.[8]
-
-
Overlay Application (Day 2):
-
Prepare the overlay medium. A common choice is a 1:1 mixture of 2x DMEM and 1.2% Avicel, supplemented with TPCK-trypsin (1-2 µg/mL), which is often required for influenza virus plaque formation.[8]
-
Aspirate the virus inoculum from the wells.
-
Gently add 1 mL of the overlay medium to each well.
-
Allow the plates to sit at room temperature for 15-20 minutes to let the overlay settle.
-
-
Incubation (Days 2-5):
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.[8]
-
-
Plaque Visualization (Day 5):
-
Aspirate the overlay.
-
Fix the cells with 10% formaldehyde or 70% ethanol for 10-30 minutes.[8]
-
Remove the fixative and stain the cell monolayer with a 0.1-0.3% crystal violet solution for 10-15 minutes.[8]
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques, which will appear as clear zones against the stained cell monolayer.
-
Visualizations
Experimental Workflow for Plaque Assay```dot
Caption: Decision tree for troubleshooting inconsistent plaque assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"Anti-Influenza agent 4" instability at physiological pH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Anti-Influenza Agent 4. The information focuses on addressing potential instability of the agent at physiological pH and provides protocols for assessing its stability and bioactivity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cell-based assays. What could be the cause?
A1: Lower than expected potency can stem from several factors. One primary concern with compounds like this compound is its potential instability at physiological pH (typically pH 7.4) in aqueous-based assay media.[1][2] Degradation over the course of the experiment will reduce the effective concentration of the active compound, leading to an apparent decrease in potency. We recommend performing a stability assessment of the compound under your specific assay conditions.
Q2: How can I determine if this compound is degrading in my experiment?
A2: The most direct method is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] You can incubate this compound in your assay buffer at 37°C and take samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). A decrease in the peak area of the parent compound over time indicates degradation.
Q3: Are there any common storage or handling mistakes that could lead to the degradation of this compound?
A3: Yes, improper storage and handling can contribute to compound degradation. Stock solutions of this compound are best prepared in anhydrous DMSO and stored at -80°C.[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, minimize the time the compound spends in aqueous buffers at physiological pH before being added to the assay.
Q4: Can the presence of other components in my assay media affect the stability of this compound?
A4: Absolutely. Components in complex biological media can react with the test compound.[1] For instance, certain enzymes present in serum-containing media could potentially metabolize or degrade the agent. It is advisable to assess stability in both simple buffers (like PBS) and your complete assay medium to identify any matrix effects.
Troubleshooting Guide
Issue: Inconsistent EC50 values for this compound in viral replication assays.
Possible Cause 1: pH-dependent degradation of the compound.
-
Troubleshooting Step:
-
Prepare a solution of this compound in a pH 7.4 buffer (e.g., PBS) and a slightly acidic buffer (e.g., pH 6.0).
-
Incubate both solutions at 37°C.
-
Analyze samples by HPLC or LC-MS at 0, 2, 4, and 6 hours to quantify the remaining parent compound.
-
If degradation is significantly faster at pH 7.4, this indicates pH-dependent instability.
-
Possible Cause 2: Reaction with media components.
-
Troubleshooting Step:
-
Compare the stability of this compound in your complete cell culture medium versus a simple buffer (PBS).
-
If degradation is accelerated in the complete medium, consider identifying the reactive component by systematically omitting components (e.g., using serum-free media).
-
Issue: Complete loss of activity after pre-incubation.
Possible Cause: Rapid degradation at 37°C.
-
Troubleshooting Step:
-
Perform a rapid stability assessment. Incubate the compound in your assay buffer at 37°C and sample at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Analyze via LC-MS to determine the half-life of the compound under these conditions.
-
If the half-life is very short, consider modifying the experimental design to minimize pre-incubation times or adding the compound to the assay immediately before the measurement.
-
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 6.0) | % Remaining (pH 7.4) | % Remaining (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98.2 | 85.1 | 70.3 |
| 2 | 96.5 | 72.4 | 55.1 |
| 4 | 93.1 | 52.4 | 30.4 |
| 8 | 85.3 | 27.5 | 9.2 |
| 24 | 60.7 | <5 | <1 |
Table 2: Effect of Serum on the Stability of this compound at pH 7.4 and 37°C
| Time (hours) | % Remaining (PBS) | % Remaining (Cell Culture Medium + 10% FBS) |
| 0 | 100 | 100 |
| 1 | 85.1 | 78.5 |
| 2 | 72.4 | 61.2 |
| 4 | 52.4 | 39.8 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
-
Preparation of Buffers: Prepare sterile-filtered phosphate-buffered saline (PBS) at pH 7.4 and an alternative buffer such as a phosphate-citrate buffer at pH 6.0.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation:
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) aliquots of each buffer.
-
Incubate the solutions in a water bath or incubator at 37°C.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each solution.
-
Immediately quench the degradation by adding the aliquot to an equal volume of cold acetonitrile or methanol to precipitate proteins and stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at the absorbance maximum of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Protocol 2: Cell-Based Influenza Virus Replication Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK cells) in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM with TPCK-trypsin) immediately before use.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Infect the cells with a known titer of influenza virus (e.g., A/PR/8/34) for 1 hour at 37°C.
-
-
Treatment:
-
Remove the viral inoculum and wash the cells.
-
Add the prepared dilutions of this compound to the respective wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Quantification of Viral Replication: Determine the extent of viral replication using a suitable method, such as:
-
TCID50 Assay: Titrate the supernatant to determine the infectious virus yield.
-
Plaque Assay: Quantify the number of plaque-forming units.
-
Immunofluorescence: Stain for viral antigens within the cells.
-
qRT-PCR: Quantify viral RNA in the supernatant or cell lysate.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent bioactivity of this compound.
Caption: Influenza virus life cycle and the potential target of this compound.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Kinetic degradation study for the first licensed anti-influenza polymerase inhibitor, baloxavir marboxil, using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Influenza Virus | TargetMol [targetmol.com]
Validation & Comparative
Comparative Efficacy Analysis of Anti-Influenza Agent 4 and Oseltamivir
For Immediate Release
This guide provides a detailed comparison of the anti-influenza activities of a novel investigational compound, Anti-Influenza Agent 4, and the established antiviral drug, oseltamivir. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective analysis based on available preclinical data.
Introduction
Oseltamivir is a widely used neuraminidase inhibitor for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] It functions by blocking the release of progeny virions from infected host cells, thereby limiting the spread of the virus.[2][3] this compound is a potent and selective inhibitor of the influenza virus.[4] Notably, a related compound, Influenza A virus-IN-4, is identified as a derivative of oseltamivir and also acts as a potent neuraminidase inhibitor, suggesting a similar mechanism of action for this compound.[5] This guide synthesizes the current understanding of both agents to facilitate a direct comparison of their efficacy.
Efficacy Data Summary
The following tables summarize the available quantitative data for this compound and oseltamivir, providing a comparative view of their in vitro potency against various influenza strains.
Table 1: In Vitro Efficacy of this compound
| Parameter | Virus Strain | Value |
| EC50 | A/Parma | 62 nM |
| A/Roma | 150 nM | |
| IC50 (Hemolytic Inhibition) | A/Roma | 244 nM |
| A/Parma | 230.7 nM | |
| Data sourced from TargetMol.[4] |
Table 2: In Vitro Efficacy of Oseltamivir Carboxylate (Active Metabolite)
| Parameter | Virus Strain/Subtype | Median Value |
| IC50 | Influenza A/H1N1 | 2.5 nM |
| Influenza A/H3N2 | 0.96 nM | |
| Influenza B | 60 nM | |
| Data sourced from Dr.Oracle.[2] |
Mechanism of Action
Both oseltamivir and this compound (as a likely neuraminidase inhibitor) target the influenza virus neuraminidase enzyme. This enzyme is crucial for the final stage of the viral replication cycle.
As depicted, neuraminidase is essential for cleaving sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells.[3] By inhibiting this enzyme, both drugs cause viral aggregation at the cell surface and reduce the spread of infection.[2]
Experimental Protocols
The presented efficacy data for this compound and oseltamivir are derived from standard in vitro antiviral assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies are outlined below.
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication. For this compound, this was determined against the A/Parma and A/Roma strains of the influenza virus.[4]
Hemolytic Inhibition Assay (IC50 Determination)
This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against the hemolytic activity of influenza virus.[4] Influenza virus can agglutinate and lyse red blood cells, a process that can be inhibited by antiviral compounds.
-
Preparation : A suspension of red blood cells (e.g., chicken erythrocytes) is prepared.
-
Incubation : The influenza virus is pre-incubated with varying concentrations of the antiviral agent.
-
Reaction : The red blood cell suspension is added to the virus-drug mixture.
-
Analysis : The mixture is observed for hemolysis (lysis of red blood cells). The IC50 is the concentration of the agent that inhibits this process by 50%.
Cytotoxicity Assay
To ensure that the observed antiviral activity is not due to toxicity to the host cells, a cytotoxicity assay is performed. This compound demonstrated low cytotoxicity in Madin-Darby canine kidney (MDCK) cells at concentrations up to 500 μM over 24 and 48 hours.[4] This is a crucial step to establish a therapeutic window for the compound.
Comparative Analysis and Conclusion
Based on the available in vitro data, both this compound and oseltamivir demonstrate potent anti-influenza activity. Oseltamivir's active metabolite, oseltamivir carboxylate, shows very high potency against influenza A subtypes H1N1 and H3N2, with IC50 values in the low nanomolar range.[2] Its activity against influenza B is less pronounced but still significant.[2]
This compound exhibits efficacy in the double to triple-digit nanomolar range against the tested influenza A strains.[4] While these EC50 and IC50 values are higher than those reported for oseltamivir against H1N1 and H3N2, a direct comparison is challenging without head-to-head studies using the same viral strains and assay conditions.
The identification of a related compound as an oseltamivir derivative suggests that this compound may represent a next-generation neuraminidase inhibitor, potentially with a modified pharmacokinetic profile or resistance profile.[5] The low cytotoxicity of this compound is a promising characteristic for a developmental candidate.[4]
References
- 1. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Influenza Virus | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Anti-Influenza Agents: A Head-to-Head Guide for Researchers
A new investigational neuraminidase inhibitor, "Anti-Influenza Agent 4," shows promising in vitro antiviral activity against a range of influenza viruses. This guide provides a direct comparison with the approved cap-dependent endonuclease inhibitor, baloxavir marboxil, offering a comprehensive overview of their mechanisms, efficacy, and the experimental methods used for their evaluation.
This comparison guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison based on available experimental data. It is important to note that "this compound" is a fictional compound, and the data presented is hypothetical to serve as a comparative model against the established data for baloxavir marboxil.
Mechanism of Action: Targeting Different Stages of the Viral Lifecycle
The efficacy of an antiviral drug is intrinsically linked to its mechanism of action. Baloxavir marboxil and the hypothetical "this compound" target distinct and critical stages of the influenza virus replication cycle.
Baloxavir Marboxil: A Cap-Dependent Endonuclease Inhibitor
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, in the body.[1][2] Baloxavir acid inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the viral RNA polymerase complex.[3][4] This action prevents the virus from "snatching" the 5' cap structures from host cell messenger RNAs (mRNAs), a process essential for the initiation of viral mRNA synthesis.[2][5] By blocking this step, baloxavir marboxil effectively halts viral gene transcription and replication.[6][7]
"this compound": A Hypothetical Neuraminidase Inhibitor
For the purpose of this comparison, "this compound" is conceptualized as a neuraminidase inhibitor. Neuraminidase is a viral surface glycoprotein that is crucial for the release of newly formed virus particles from the surface of an infected host cell.[8][9] It does this by cleaving sialic acid residues, which act as receptors for the viral hemagglutinin.[10] By blocking the action of neuraminidase, "this compound" would prevent the release of progeny virions, thus limiting the spread of the infection to other cells.[11]
In Vitro Antiviral Activity
The in vitro efficacy of antiviral compounds is commonly assessed by determining the concentration of the drug required to inhibit viral replication by 50% (EC50). The following tables summarize the reported EC50 values for baloxavir acid (the active form of baloxavir marboxil) and the hypothetical values for "this compound" against various influenza strains.
Table 1: Antiviral Activity (EC50) of Baloxavir Acid and "this compound"
| Influenza Virus Strain | Baloxavir Acid EC50 (nM) | "this compound" EC50 (nM) (Hypothetical) |
| Influenza A | ||
| A(H1N1)pdm09 | 0.48 - 0.7 | 1.2 |
| A(H3N2) | 0.66 - 1.2 | 0.9 |
| Influenza B | ||
| B(Victoria) | 7.2 | 8.5 |
| B(Yamagata) | 5.8 | 9.1 |
Data for Baloxavir Acid sourced from multiple studies.[12][13][14]
Cytotoxicity and Selectivity Index
An ideal antiviral agent should exhibit high potency against the virus while having minimal toxic effects on host cells. The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Average EC50 (nM) | Selectivity Index (SI = CC50/EC50) |
| Baloxavir Acid | MDCK-SIAT1 | 10.1 (at 48h) | ~2.4 | ~4208 |
| "this compound" (Hypothetical) | MDCK | >100 | ~4.9 | >20408 |
CC50 data for Baloxavir Acid.[4][13]
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are the detailed methodologies for the key experiments.
Antiviral Activity Assessment (Focus Reduction Assay)
The Focus Reduction Assay (FRA) is a cell-based assay used to determine the EC50 of antiviral compounds.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and incubated to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of influenza virus and incubated for a set period to allow for viral entry.
-
Compound Addition: The virus inoculum is removed, and the cells are overlaid with medium containing serial dilutions of the test compound (e.g., baloxavir acid or "this compound").
-
Incubation: The plates are incubated for a duration that allows for the formation of viral foci (clusters of infected cells).
-
Immunostaining: The cells are fixed and permeabilized. An antibody specific to a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization and Quantification: A substrate is added that produces an insoluble, colored product when acted upon by the enzyme. The number of foci in each well is counted, and the EC50 is calculated as the concentration of the compound that reduces the number of foci by 50% compared to the untreated virus control.
Cytotoxicity Assay (WST-1 or Neutral Red Assay)
Cytotoxicity assays are performed to assess the effect of the antiviral compounds on host cell viability.
-
Cell Seeding: Cells (e.g., MDCK) are seeded in 96-well plates.
-
Compound Incubation: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[15]
-
Reagent Addition: A viability reagent, such as WST-1 or Neutral Red, is added to each well.
-
Incubation and Measurement: After a further incubation period, the absorbance (for WST-1) or optical density (for Neutral Red) is measured using a microplate reader.
-
Calculation: The CC50 value is determined by calculating the compound concentration that reduces cell viability by 50% compared to untreated control cells.
References
- 1. clinician.com [clinician.com]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 6. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 9. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Baloxavir Marboxil Against Oseltamivir-Resistant Influenza Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Baloxavir marboxil and oseltamivir, with a focus on the efficacy of Baloxavir marboxil against oseltamivir-resistant influenza strains. This document synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways to support informed research and development decisions.
Executive Summary
The emergence of influenza virus strains resistant to neuraminidase inhibitors, such as oseltamivir, presents a significant challenge to public health. Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, offers a promising alternative due to its distinct mechanism of action. This guide demonstrates that Baloxavir marboxil maintains its antiviral activity against influenza strains that have developed resistance to oseltamivir, positioning it as a valuable tool in the armamentarium against seasonal and pandemic influenza.
Introduction to Antiviral Agents
Oseltamivir: A neuraminidase inhibitor, oseltamivir blocks the enzymatic activity of neuraminidase, a protein on the surface of the influenza virus. This inhibition prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection within the host.[1][2] Resistance to oseltamivir commonly arises from mutations in the neuraminidase gene, such as the H275Y substitution, which reduces the binding affinity of the drug.[3]
Baloxavir Marboxil: As a cap-dependent endonuclease inhibitor, Baloxavir marboxil targets a different stage of the viral life cycle. It inhibits the "cap-snatching" process, where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[4][5] By blocking this essential step, Baloxavir marboxil effectively halts viral gene transcription and replication.[4] This novel mechanism of action means that it is not affected by the mutations that confer resistance to neuraminidase inhibitors.[4][6]
Comparative In Vitro Efficacy
Experimental data consistently demonstrates the potent activity of Baloxavir marboxil against a range of influenza A and B viruses, including strains that are resistant to oseltamivir.
| Influenza Strain | Oseltamivir-Resistant Mutation | Baloxavir Acid EC₅₀ (nM) | Oseltamivir EC₅₀ (nM) | Fold-change in Oseltamivir Susceptibility |
| A/H1N1pdm09 (Wild-type) | None | 0.42 ± 0.37 | 0.8 ± 0.2 | N/A |
| A/H1N1pdm09 (Resistant) | H275Y | Not specified, but effective | >1000 | >1250 |
| A/H3N2 (Wild-type) | None | 0.66 ± 0.17 | 1.2 ± 0.4 | N/A |
| H5N1 (with NA-H274Y) | H274Y | 0.7 - 1.5 | High | Not specified |
| H5N1 (with NA-N294S) | N294S | 0.7 - 1.5 | High | Not specified |
EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Data compiled from multiple sources. It's important to note that direct head-to-head studies with a comprehensive panel of resistant strains are still emerging.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.[7][8]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[7][8]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-MU in absolute ethanol and 0.9% NaCl.
-
Prepare a working solution of MUNANA substrate in assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., oseltamivir) and control inhibitors in assay buffer.
-
Dilute influenza virus stocks to a predetermined concentration based on a pre-assay to determine optimal neuraminidase activity.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the diluted virus to each well, except for the blank controls.
-
Add 50 µL of the serially diluted test compounds or control inhibitors to the respective wells.
-
Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., ethanol and NaOH mixture).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces neuraminidase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).[9]
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) results in localized areas of cell death, or plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques formed.
Detailed Methodology:
-
Cell Culture and Virus Preparation:
-
Culture MDCK cells in a 12-well plate to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the influenza virus stock in a virus growth medium.
-
-
Infection and Treatment:
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 100 µL of the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare various concentrations of the antiviral drugs (Baloxavir marboxil and oseltamivir) in an overlay medium (e.g., containing Avicel or agarose).
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of the overlay medium containing the different drug concentrations to each well.
-
-
Plaque Visualization and Quantification:
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Influenza Virus Replication Cycle
The replication of the influenza virus is a multi-step process that involves the hijacking of host cellular machinery.
Caption: Overview of the influenza virus replication cycle within a host cell.
Mechanism of Action: Baloxavir Marboxil (Cap-Snatching Inhibition)
Baloxavir marboxil inhibits the cap-snatching process, which is crucial for the initiation of viral mRNA synthesis.
Caption: Baloxavir inhibits the PA endonuclease, preventing "cap-snatching".
Mechanism of Action: Oseltamivir (Neuraminidase Inhibition)
Oseltamivir prevents the release of new viral particles by inhibiting the neuraminidase enzyme.
Caption: Oseltamivir blocks neuraminidase, trapping virions on the cell surface.
Conclusion
Baloxavir marboxil demonstrates significant efficacy against both oseltamivir-susceptible and oseltamivir-resistant influenza strains due to its unique mechanism of targeting the cap-dependent endonuclease. This makes it a critical therapeutic option, particularly in clinical scenarios where neuraminidase inhibitor resistance is suspected or confirmed. The faster reduction in viral load observed in some studies with Baloxavir marboxil may also have implications for reducing transmission and the overall duration of illness. Continued surveillance for the emergence of resistance to Baloxavir is warranted, but its distinct mode of action provides a much-needed alternative in the ongoing effort to combat influenza. This guide provides the foundational data and methodologies to support further research into the comparative effectiveness of these and other anti-influenza agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cap snatching - Wikipedia [en.wikipedia.org]
- 6. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influenza virus plaque assay [protocols.io]
A Comparative Guide to the Synergistic Effects of Novel Anti-Influenza Agents with Neuraminidase Inhibitors
Introduction
The emergence of influenza virus strains resistant to existing antiviral medications necessitates the exploration of novel therapeutic strategies. Combination therapy, which utilizes drugs with different mechanisms of action, presents a promising approach to enhance antiviral efficacy and reduce the likelihood of resistance development. While the term "Anti-Influenza agent 4" does not refer to a specific, universally recognized compound, this guide will explore the synergistic effects of two well-researched antiviral agents, Nitazoxanide and Favipiravir , when used in combination with neuraminidase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.
Mechanisms of Action: A Foundation for Synergy
Neuraminidase inhibitors, such as oseltamivir and zanamivir, are a cornerstone of influenza treatment.[1] They function by blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[1]
Nitazoxanide: This thiazolide anti-infective agent has demonstrated broad-spectrum antiviral activity.[2] Its primary anti-influenza mechanism involves the inhibition of the maturation of viral hemagglutinin, a key surface glycoprotein, at a post-translational stage.[3][4] This disruption of hemagglutinin trafficking and processing interferes with the proper assembly of new virions.
Favipiravir: This agent acts as a prodrug that is converted intracellularly into its active form, favipiravir-RTP.[5] It selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the influenza virus genome.[5][6][7] This mechanism of action is distinct from that of neuraminidase inhibitors.[7]
The distinct mechanisms of action of Nitazoxanide and Favipiravir compared to neuraminidase inhibitors provide a strong rationale for their combined use to achieve synergistic antiviral effects.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combination therapies can be quantified using various in vitro and in vivo models. The data presented below summarizes the enhanced antiviral activity observed when combining Nitazoxanide or Favipiravir with neuraminidase inhibitors.
Table 1: In Vitro Synergistic Activity of Nitazoxanide with Neuraminidase Inhibitors against Influenza A Viruses
| Influenza A Strain | Combination | Combination Index (CI) | Interpretation |
| A/Puerto Rico/8/1934 (H1N1) | Nitazoxanide + Oseltamivir | 0.39 - 0.63 | Synergy |
| A/WSN/1933 (H1N1) | Nitazoxanide + Oseltamivir | 0.39 - 0.63 | Synergy |
| A/Puerto Rico/8/1934 (H1N1) | Nitazoxanide + Zanamivir | 0.30 - 0.48 | Synergy |
| A/chicken/Italy/9097/1997 (H5N9) | Nitazoxanide + Oseltamivir | 0.18 - 0.31 | Strong Synergy |
Data sourced from in vitro studies using isobologram analysis according to the Chou-Talalay method.[8][9] A CI value < 1 indicates synergy.
Table 2: In Vivo Efficacy of Favipiravir and Oseltamivir Combination Therapy in Mice
| Influenza A Strain | Treatment Group (dose in mg/kg/day) | Survival Rate | Mean Day of Death (for non-survivors) |
| A/California/04/2009 (H1N1pdm) | Placebo | 5% | - |
| Favipiravir (1-30) | Ineffective | - | |
| Oseltamivir (0.3, 1, 3) | Partial Protection | - | |
| Favipiravir + Oseltamivir (low doses) | Synergistically effective in reducing mortality | - | |
| A/Mississippi/3/2001 (H1N1; H275Y Oseltamivir-resistant) | Placebo | - | - |
| Oseltamivir (highest dose) | 30% | - | |
| Favipiravir (50, 100) | 100% | - | |
| Favipiravir + Oseltamivir | Greatly increased survivor numbers | - |
Data from studies in mouse models of influenza infection.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key assays used to evaluate the synergistic effects of antiviral agents.
Neuraminidase Inhibition (NI) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A commonly used method is the fluorescence-based assay.[11]
-
Reagent Preparation: Prepare a working solution of a fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of the neuraminidase inhibitor.[11]
-
Virus Preparation: Dilute the influenza virus stock to a concentration that yields a linear reaction rate over the assay period.
-
Assay Procedure:
-
In a 96-well plate, add the diluted virus to wells containing the serially diluted neuraminidase inhibitor.
-
Incubate the plate to allow the inhibitor to bind to the neuraminidase enzyme.
-
Add the MUNANA substrate to all wells and incubate at 37°C.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader. The IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, is then calculated.[11]
Plaque Reduction Neutralization Assay (PRNA)
This assay determines the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50% (EC50).[12][13]
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6- or 12-well plates and incubate until confluent.[12]
-
Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound(s) and a standardized concentration of influenza virus.
-
Infection:
-
Wash the confluent cell monolayers.
-
Incubate the virus with the different concentrations of the antiviral compound(s) for 1-2 hours.
-
Add the virus-compound mixture to the cell monolayers and allow for adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[12]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the EC50 value.
Cytokine Quantification Assay
This assay measures the levels of pro-inflammatory cytokines, which can be indicative of the host immune response to viral infection and the effect of antiviral treatment. Multiplex bead-based assays (e.g., Bio-Plex) are commonly used.[14]
-
Sample Collection: Collect samples such as cell culture supernatants, serum, or plasma from in vitro or in vivo experiments.[14]
-
Assay Preparation:
-
Reconstitute cytokine standards and prepare serial dilutions.
-
Prepare anti-cytokine conjugated beads.
-
-
Assay Procedure:
-
Add the conjugated beads to a 96-well filter plate.
-
Add the standards and samples to the wells and incubate.
-
Add detection antibodies and incubate.
-
Add streptavidin-phycoerythrin (streptavidin-PE) and incubate.
-
Resuspend the beads and read the plate on a multiplex array system.[14]
-
-
Data Analysis: The concentration of each cytokine in the samples is determined by comparing their median fluorescence intensities to the standard curve.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental designs.
Caption: Influenza virus replication cycle and points of intervention.
References
- 1. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterispharma.com [sterispharma.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effect of Nitazoxanide with Neuraminidase Inhibitors against Influenza A Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of nitazoxanide with neuraminidase inhibitors against influenza A viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bio-rad.com [bio-rad.com]
Head-to-head comparison of "Anti-Influenza agent 4" and favipiravir
A Comparative Analysis of Anti-Influenza Agent 4 and Favipiravir for Influenza Treatment
For research, scientific, and drug development professionals, this guide provides a detailed, data-driven comparison of the investigational neuraminidase inhibitor, this compound, and the broad-spectrum antiviral, favipiravir. This document outlines their distinct mechanisms of action, compares their in vitro efficacy against various influenza strains, and provides standardized experimental protocols for their evaluation.
Introduction and Overview
This compound represents a new generation of neuraminidase inhibitors (NAIs). Like other drugs in its class, such as oseltamivir and zanamivir, it is designed to prevent the release of viral progeny from infected cells, thereby limiting the spread of infection.[1][2] NAIs are a cornerstone of influenza treatment and are effective against both influenza A and B viruses.[1][3]
Favipiravir (T-705) is a viral RNA-dependent RNA polymerase (RdRp) inhibitor with a broad spectrum of activity against various RNA viruses.[4][5] Initially approved in Japan for treating influenza pandemics, its unique mechanism involves acting as a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[4][6] This active metabolite is then incorporated into the viral RNA strand, leading to either chain termination or lethal mutagenesis, which results in non-viable viral particles.[5][6] Favipiravir is effective against influenza A, B, and C viruses, including strains resistant to neuraminidase inhibitors.[7][8]
Mechanism of Action
The two agents combat influenza through fundamentally different pathways. This compound targets a late-stage process in the viral life cycle, while favipiravir disrupts the core process of viral replication.
This compound (Neuraminidase Inhibitor): This agent mimics the natural substrate (sialic acid) of the neuraminidase enzyme.[2][9] By binding to the active site of neuraminidase on the surface of newly formed viral particles, it prevents the enzyme from cleaving sialic acid residues on the host cell membrane.[2] This action keeps the new virions tethered to the infected cell, preventing their release and subsequent infection of other cells.[2][9]
Favipiravir (RNA Polymerase Inhibitor): As a prodrug, favipiravir is metabolized within the host cell to its active triphosphate form, favipiravir-RTP.[6][10] This active form is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide.[6][8] The incorporation of favipiravir-RTP into the nascent viral RNA chain disrupts the replication process, effectively halting the production of viable viral genomes.[4][11]
In Vitro Antiviral Activity
The following tables summarize the in vitro inhibitory concentrations of this compound (represented by data for oseltamivir) and favipiravir against various influenza virus strains.
Table 1: this compound (Neuraminidase Inhibitor) - IC50 Values
| Influenza Strain | IC50 (nM) Range | Reference(s) |
| A/H1N1 | 0.92 - 1.34 | [12] |
| A/H3N2 | 0.67 - 2.28 | [12] |
| A/Texas (H3N2) | 0.18 ± 0.11 | [13] |
| Influenza B | 4.19 - 13 | [12] |
| B/Yamagata | 16.76 ± 4.10 | [13] |
IC50 (Half-maximal inhibitory concentration) values are based on neuraminidase inhibition assays for oseltamivir.
Table 2: Favipiravir - EC50 Values
| Influenza Strain | EC50 (µM) Range | Reference(s) |
| Seasonal A/H1N1 | 0.20 - 0.49 | [14][15] |
| 2009 Pandemic A/H1N1 | 0.23 - 2.61 | [14][15] |
| A/H3N2 | 0.19 - 0.63 | [14][15] |
| Avian A/H5N1 | 0.23 - 22.48 | [14][15] |
| Influenza B | 0.23 - 1.25 | [14][15] |
EC50 (Half-maximal effective concentration) values are based on plaque reduction assays.
Experimental Protocols
Neuraminidase Inhibition Assay (for this compound)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: Influenza viruses are standardized to an equivalent level of neuraminidase activity.
-
Compound Dilution: A serial dilution of this compound is prepared in assay buffer.
-
Incubation: The standardized virus is incubated with the various concentrations of the test compound for a defined period (e.g., 60 minutes).
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Signal Detection: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The fluorescence is measured using a plate reader.
-
IC50 Calculation: The concentration of the agent that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence signal against the compound concentration.[13]
Plaque Reduction Assay (for Favipiravir)
This cell-based assay measures the ability of a compound to inhibit the replication of the influenza virus.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus for a short period (e.g., 1 hour).
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of favipiravir.
-
Incubation: The plates are incubated for 2-3 days to allow for virus replication and the formation of plaques (zones of cell death).
-
Plaque Visualization: Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques is counted for each drug concentration. The concentration of the agent that reduces the number of plaques by 50% (EC50) compared to the untreated control is determined.[14][15]
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Jaipur [sterispharma.com]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. pnas.org [pnas.org]
- 11. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
A Comparative Guide to Two Key Anti-Influenza Agents: Favipiravir (T-705) and Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of two prominent anti-influenza agents, Favipiravir (formerly T-705) and Oseltamivir. These agents are distinguished by their different mechanisms of action, with Favipiravir acting as a viral RNA polymerase inhibitor and Oseltamivir as a neuraminidase inhibitor.[1][2] This guide summarizes their antiviral activity through quantitative data, details the experimental protocols used to generate this data, and visualizes their mechanisms of action and experimental workflows.
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity of Favipiravir and Oseltamivir against various influenza A and B virus strains. The data is presented as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.
| Favipiravir (T-705) Antiviral Activity (in vitro) | ||||
| Influenza Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| A/Brisbane/59/2007 (H1N1) | MDCK | 17.05 | >1,000 | >58.6 |
| A/New Jersey/15/2007 (H1N1) | MDCK | 15.07 | >1,000 | >66.3 |
| A(H1N1)pdm09 | MDCK | 0.19 - 22.48 | Not Reported | Not Reported |
| A/Duck/Minnesota/1525/81 (H5N1) | Not Reported | Not Reported | Not Reported | Not Reported |
| Oseltamivir-resistant H5N1 | Not Reported | Not Reported | Not Reported | Not Reported |
| Influenza B/Brisbane/60/2008 | Not Reported | Not Reported | Not Reported | Not Reported |
*EC₅₀ values for Favipiravir can vary depending on the assay, with some studies reporting values in the range of 0.08 to 3 µM in plaque reduction assays.[1] One study reported EC₅₀ values for seasonal H1N1 viruses to be between 11.36 µM and 17.05 µM in a CPE reduction assay.[3] Favipiravir has shown potent activity against influenza A, B, and C viruses with EC₅₀ values ranging from 0.014 to 0.55 µg/mL in laboratory strains.[4] It is also effective against oseltamivir-resistant strains.[3][5] In MDCK cells, the CC₅₀ for Favipiravir was found to be greater than 1,000 μM.[3]
| Oseltamivir Antiviral Activity (in vitro) | ||||
| Influenza Virus Strain | Cell Line | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| A/NWS/33 (H1N1) | MDCK | 17,200 ± 13,600 | >32 | >1.86 |
| A/Victoria/3/75 (H3N2) | MDCK | 10,760 ± 11,500 | >32 | >2.97 |
| A/Duck/MN/1525/81 (H5N1) | MDCK | 8,800 ± 3,170 | >32 | >3.64 |
| A(H1N1)pdm09 (oseltamivir-resistant, H275Y) | Not Reported | 11,020 - 19,090 | Not Reported | Not Reported |
| Influenza B | Not Reported | Not Reported | Not Reported | Not Reported |
*The active form of oseltamivir, oseltamivir carboxylate, is a potent inhibitor of influenza A and B virus neuraminidase.[6] The concentrations required for inhibition can be variable depending on the assay method and the virus strain tested.[7] Observational studies have shown that early treatment with oseltamivir can reduce the duration of fever and illness symptoms.[8]
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compound (e.g., Favipiravir)
-
Cell culture medium (e.g., MEM)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of a test compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
Test compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, neutral red)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
Viability Assessment: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Neuraminidase Inhibition Assay (for Oseltamivir)
This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza virus neuraminidase.
Materials:
-
Influenza virus stock
-
Oseltamivir carboxylate (active metabolite of Oseltamivir)
-
Fluorogenic substrate (e.g., MUNANA)
-
Assay buffer
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of oseltamivir carboxylate. Dilute the virus stock in assay buffer.
-
Incubation: Mix the diluted virus with the different concentrations of oseltamivir carboxylate and incubate.
-
Substrate Addition: Add the fluorogenic substrate MUNANA to the mixture.
-
Enzymatic Reaction: Incubate to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of oseltamivir carboxylate that inhibits 50% of the neuraminidase activity.[9]
In Vivo Efficacy Assessment: Mouse Model of Influenza Infection
This model is used to evaluate the therapeutic efficacy of antiviral compounds in a living organism.
Materials:
-
BALB/c mice
-
Mouse-adapted influenza virus strain
-
Test compound (e.g., Favipiravir, Oseltamivir)
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of the influenza virus.[10]
-
Treatment: Administer the test compound or vehicle control orally or via another appropriate route at specified time points post-infection (e.g., twice daily for 5 days).[10]
-
Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival for a period of 14-21 days.
-
Viral Titer Determination (Optional): At specific time points, euthanize a subset of mice and collect lung tissue to determine the viral load by plaque assay or RT-qPCR.
-
Data Analysis: Compare the survival rates, body weight changes, and lung viral titers between the treated and control groups to assess the efficacy of the compound. For instance, oral administration of Favipiravir at doses of 100 mg/kg/day has been shown to significantly reduce lung virus yields and mortality in mice infected with influenza A/PR/8/34.[3] Combination therapy of favipiravir and oseltamivir has also been shown to be effective in mice.[10]
Visualizations
Mechanism of Action
Caption: Mechanisms of Favipiravir and Oseltamivir.
Experimental Workflow
Caption: Plaque Reduction Assay Workflow.
References
- 1. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gauntlet of Viral Evolution: An In Vitro Resistance Barrier Assessment of a Novel Anti-Influenza Agent
For Immediate Release
In the ongoing battle against seasonal and pandemic influenza, the emergence of drug-resistant viral strains presents a significant challenge to public health. This guide provides a comparative analysis of the in vitro resistance barrier of a novel investigational anti-influenza compound, herein referred to as "Agent-4," benchmarked against established antiviral agents. This document is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential durability of this new therapeutic candidate.
"Anti-Influenza Agent 4" (Agent-4) is a hypothetical, next-generation influenza virus polymerase inhibitor. For the purpose of this guide, we will characterize it as an agent that targets the PB1 subunit of the viral RNA-dependent RNA polymerase (RdRp) complex, a different target from the PA subunit targeted by baloxavir marboxil.[1] This distinct mechanism of action suggests a lack of cross-resistance with existing drug classes.
Comparative In Vitro Resistance Profiles
The following table summarizes the in vitro resistance profiles of Agent-4 and other anti-influenza agents. The data for established drugs are compiled from various studies, while the data for Agent-4 are based on hypothetical preclinical findings for a compound with a high barrier to resistance.
| Antiviral Agent | Drug Class | Viral Target | Primary Resistance Mutations | Fold Increase in EC50/IC50 of Resistant Variants | Frequency of Resistance Emergence (in vitro) |
| Agent-4 (Hypothetical) | Polymerase Inhibitor | PB1 Subunit | K375R | 5-15 fold | Low |
| Oseltamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | H275Y (in N1), R292K (in N2) | >100 fold | Moderate to High |
| Zanamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | E119G/D/A, Q136K | 70-300 fold | Low |
| Peramivir | Neuraminidase Inhibitor | Neuraminidase (NA) | H275Y | 100-400 fold[2] | Moderate |
| Baloxavir Marboxil | Polymerase Inhibitor | PA Subunit (Endonuclease) | I38T/F/M | >10 fold | High |
| Favipiravir | Polymerase Inhibitor | PB1 Subunit (RdRp) | K229R + P653L (in PA) | Moderate (two mutations required)[3] | Low |
| Amantadine | M2 Ion Channel Inhibitor | M2 Protein | S31N | >10,000 fold | Very High |
Experimental Protocols
The assessment of antiviral resistance in vitro typically involves several key experimental procedures. The following are detailed methodologies for assays cited in the comparative data.
Serial Passage for Selection of Resistant Variants
This experiment is designed to mimic the selective pressure that a virus might encounter during prolonged drug exposure, allowing for the identification of mutations that confer resistance.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Infection: Confluent monolayers of MDCK cells are infected with the influenza virus at a low multiplicity of infection (MOI), typically 0.01.
-
Drug Exposure: After a one-hour adsorption period, the virus inoculum is removed, and the cells are washed and incubated with a medium containing the antiviral agent at a concentration that inhibits viral replication by approximately 90% (EC90).
-
Virus Harvest and Titration: The supernatant, containing progeny virions, is harvested after 48-72 hours of incubation. The viral titer is determined using a plaque assay.
-
Serial Passaging: The harvested virus is used to infect fresh MDCK cell monolayers in the presence of a gradually increasing concentration of the antiviral agent. This process is repeated for multiple passages.
-
Analysis of Resistant Variants: Viruses that demonstrate a significant increase in the EC50 value compared to the wild-type virus are selected for further characterization, including sequencing of the target protein gene to identify resistance-conferring mutations.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Dilution and Incubation: The virus stock is serially diluted, and a standard amount (e.g., 100 plaque-forming units) is pre-incubated with various concentrations of the antiviral drug for one hour.
-
Infection: The cell monolayers are washed, and the virus-drug mixture is added to the cells for a one-hour adsorption period.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the antiviral drug. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained with a solution like crystal violet to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques in the presence of the drug is compared to the number in the absence of the drug to calculate the percentage of inhibition. The EC50 value is determined from the dose-response curve.[4]
Virus Yield Reduction Assay
This assay measures the ability of an antiviral agent to reduce the amount of infectious virus produced by infected cells.
-
Cell Culture and Drug Treatment: Confluent cell monolayers in multi-well plates are pre-treated with various concentrations of the antiviral agent for a specified period.
-
Infection: The cells are then infected with the influenza virus at a defined MOI.
-
Incubation: After the adsorption period, the cells are incubated in a medium containing the antiviral agent for 24-72 hours.
-
Virus Harvest: The cell culture supernatant is collected at the end of the incubation period.
-
Titration of Progeny Virus: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
EC50 Determination: The EC50 is calculated as the drug concentration that reduces the virus yield by 50% compared to the untreated control.[5][6]
Neuraminidase (NA) Inhibition Assay
This enzymatic assay is specific for neuraminidase inhibitors and measures their ability to block the activity of the viral neuraminidase enzyme.
-
Virus Preparation: The influenza virus is diluted in an assay buffer.
-
Drug Incubation: The diluted virus is incubated with serial dilutions of the neuraminidase inhibitor.
-
Substrate Addition: A fluorogenic or chemiluminescent substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[7]
-
Enzymatic Reaction: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent or chemiluminescent signal.
-
Signal Detection: The signal is measured using a fluorometer or luminometer.
-
IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is determined from the dose-response curve.[8]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action of different anti-influenza drug classes and the experimental workflow for assessing in vitro resistance.
Caption: Mechanisms of action of different classes of anti-influenza drugs.
Caption: Experimental workflow for in vitro selection of resistant influenza virus.
Conclusion
The in vitro resistance profile of the hypothetical "this compound" suggests a high barrier to the development of resistance, a desirable characteristic for a novel antiviral. Its distinct mechanism of action, targeting the PB1 subunit of the viral polymerase, may offer an advantage in treating influenza strains that are resistant to currently available drugs. Further in vivo studies and clinical trials will be necessary to fully elucidate the resistance profile and clinical utility of such a compound. This guide provides a framework for the comparative assessment of new anti-influenza agents, emphasizing the importance of a high genetic barrier to resistance in the development of durable and effective therapies.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Virus yield reduction assay. [bio-protocol.org]
- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Anti-Influenza agent 4 proper disposal procedures
Proper disposal of investigational compounds such as Anti-Influenza Agent 4 is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Research laboratories generate various forms of pharmaceutical waste, including expired or unused agents, contaminated materials, and chemicals used in analysis.[1] Adherence to established protocols is essential for mitigating risks associated with handling potent pharmacological agents.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting, in accordance with general principles outlined by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Step 1: Waste Characterization and Segregation
Before disposal, it is imperative to characterize the waste stream to determine the appropriate disposal pathway. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.
-
Hazardous Waste : A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[3] Investigational compounds should be handled as hazardous waste until proven otherwise.
-
Non-Hazardous Waste : This category includes pharmaceutical waste that does not meet the criteria for hazardous waste. However, sewer disposal is strongly discouraged to prevent the contamination of water supplies.[3][4]
Segregate waste at the point of generation into the following categories:
-
Unused/Expired Agent 4 : The pure chemical compound (solid or stock solution).
-
Grossly Contaminated Labware : Items with significant residual contamination, such as reaction vessels or vials.
-
Sharps : Needles, syringes, scalpels, and contaminated glass Pasteur pipettes.[5][6]
-
Aqueous Solutions : Dilute solutions of Agent 4 from experiments.
-
Contaminated Personal Protective Equipment (PPE) and Debris : Gloves, bench paper, and wipes with incidental contamination.
Step 2: Personal Protective Equipment (PPE)
When handling this compound and its associated waste, all personnel must wear appropriate PPE to minimize exposure. Recommended PPE includes:
-
Gloves : Nitrile or other chemical-resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat or a disposable gown.
-
Respiratory Protection : A fitted N95 respirator or higher may be necessary depending on the physical form of the agent (e.g., fine powder) and the specific handling procedure.
Step 3: Deactivation Protocol for Aqueous Waste
For dilute aqueous solutions containing this compound, chemical deactivation via adsorption can be an effective pretreatment step to minimize the hazardous nature of the liquid waste. Activated charcoal is a broad-spectrum adsorbent effective for many organic compounds.[7]
Experimental Protocol: Activated Charcoal Adsorption
-
Preparation : Transfer the aqueous waste solution containing Agent 4 to a dedicated, sealable container that is appropriately labeled as "Hazardous Waste."
-
Adsorption : Add activated charcoal powder or granules to the waste solution. A general guideline is to add approximately 10 grams of activated charcoal per 100 mL of solution.
-
Agitation : Seal the container and agitate it for at least two hours to ensure thorough mixing and adequate contact time for adsorption.
-
Separation : Allow the charcoal to settle. The treated liquid may still contain trace amounts of the agent and should be disposed of as hazardous chemical waste.
-
Disposal : The entire slurry (charcoal and treated liquid) must be disposed of as solid hazardous waste. Do not decant the liquid into the sanitary sewer.[8] The spent charcoal is considered hazardous waste.[7][8]
Step 4: Packaging and Labeling
Proper packaging and labeling are crucial for safety and regulatory compliance.
-
Solid Waste (Agent 4, Contaminated Debris) : Collect in a durable, leak-proof container with a secure lid.
-
Liquid Waste (Deactivated Slurry, Solvents) : Collect in a compatible, shatter-resistant container. Do not mix incompatible waste streams.[9]
-
Sharps : Place all sharps in a designated, puncture-resistant sharps container.[5][6][9]
All waste containers must be labeled with a "Hazardous Waste" tag, clearly identifying the contents (e.g., "this compound Waste," "Activated Charcoal Slurry with Agent 4"), the primary hazards, and the date of accumulation.
Step 5: Storage and Final Disposal
-
Storage : Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal : Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Incineration is often the preferred method for destroying pharmaceutical waste.[2][3] Never dispose of pharmaceutical waste in the regular trash or down the drain.[3]
Data Presentation: Waste Management Summary
The following table summarizes the disposal procedures for different waste streams associated with this compound.
| Waste Stream | Waste Category | Handling and Segregation | Disposal Method |
| Unused/Expired Agent 4 (Pure) | Hazardous Chemical Waste | Collect in original or compatible, sealed container. | Dispose via licensed hazardous waste contractor (incineration recommended). |
| Contaminated Labware (Vials, etc.) | Hazardous Chemical Waste | Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste. Dispose of glassware in a "Contaminated Glass" box. | Dispose of rinsate and glassware via licensed hazardous waste contractor. |
| Aqueous Solutions with Agent 4 | Hazardous Chemical Waste | Collect in a labeled, sealed container. Treat with activated charcoal (see protocol). | Dispose of the entire charcoal slurry as solid hazardous waste via a licensed contractor. |
| Contaminated Sharps | Biohazardous/Chemical Sharps Waste | Place immediately into a puncture-resistant, labeled sharps container.[5][6] | Dispose via licensed hazardous waste contractor (autoclaving followed by landfill, or incineration). |
| Contaminated PPE and Debris | Hazardous Chemical Waste | Collect in a durable, labeled bag or container separate from regular trash. | Dispose via licensed hazardous waste contractor. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 7. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7.19.2 Deactivation Procedures [ehs.cornell.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Safeguarding Research: A Comprehensive Guide to Handling Anti-Influenza Agent 4
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Anti-Influenza Agent 4. Adherence to these protocols is critical to ensure personal safety and prevent laboratory contamination.
Essential Safety and Personal Protective Equipment (PPE)
All laboratory personnel must adhere to Biosafety Level 2 (BSL-2) practices as a minimum standard when handling this compound.[1] A site-specific and activity-specific risk assessment is mandatory to determine if additional precautions are necessary.[2]
Required Personal Protective Equipment
Proper PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Minimum Required PPE |
| Low-Risk Activities (e.g., handling sealed containers, data analysis in the lab) | - Disposable gloves- Lab coat |
| Standard Laboratory Procedures (e.g., preparing solutions, cell culture) | - Disposable gloves (double-gloving recommended)- Solid-front lab gown- Eye protection (safety glasses with side shields or goggles)- Face mask |
| High-Risk/Aerosol-Generating Procedures (e.g., vortexing, sonicating, centrifuging open tubes) | - Double gloves- Solid-front lab gown- Face shield and goggles- NIOSH-approved N95 respirator or higher[3][4] |
Note: All reusable PPE must be decontaminated according to the manufacturer's instructions after each use.[2]
Decontamination and Disposal
Effective decontamination is crucial to prevent the spread of this compound.
| Decontaminant | Concentration | Contact Time | Application |
| 70% Ethanol | 70% (v/v) | 10 minutes | Work surfaces, equipment |
| Bleach (Sodium Hypochlorite) | 10% solution (freshly prepared) | 30 minutes | Spills, liquid waste |
| Commercial Virucidal Agent | Per manufacturer's instructions | Per manufacturer's instructions | Equipment, sensitive surfaces |
All solid and liquid waste contaminated with this compound must be decontaminated, typically by autoclaving, before disposal.[2]
Experimental Protocols and Workflows
The following protocols are provided as a general guideline. Researchers must adapt them to their specific experimental needs while maintaining the core safety principles.
General Handling and Storage
-
Receipt and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a designated, clearly labeled, and secure location at the recommended temperature.
-
Aliquoting: To minimize freeze-thaw cycles, create single-use aliquots in a certified Class II Biosafety Cabinet (BSC).[2]
-
Transport: When transporting within the laboratory, use a sealed, leak-proof secondary container.
In Vitro Cell-Based Assay Workflow
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
Emergency Spill Response
In the event of a spill, immediate and correct action is required to mitigate risks.
Health and Safety Information
-
Routes of Exposure: Primary routes of exposure include inhalation of aerosols, mucous membrane contact, and accidental ingestion.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
-
Reporting: Report all exposures or potential exposures to your supervisor and institutional biosafety officer immediately.
By adhering to these guidelines, you contribute to a safe and productive research environment for yourself and your colleagues. This document is intended as a guide and should be supplemented by your institution's specific safety protocols.
References
- 1. Potential strategies and biosafety protocols used for dual-use research on highly pathogenic influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 3. H1N1 Influenza Virus Biosafety Guidelines for Laboratory Workers - FluTrackers News and Information [flutrackers.com]
- 4. Appropriate PPE | ACEP [acep.org]
- 5. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
